molecular formula C34H60N7O18P3S B15547556 3-hydroxytridecanoyl-CoA

3-hydroxytridecanoyl-CoA

Katalognummer: B15547556
Molekulargewicht: 979.9 g/mol
InChI-Schlüssel: DGCKWHYVMOUMCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxytridecanoyl-CoA is a useful research compound. Its molecular formula is C34H60N7O18P3S and its molecular weight is 979.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C34H60N7O18P3S

Molekulargewicht

979.9 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxytridecanethioate

InChI

InChI=1S/C34H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-22(42)17-25(44)63-16-15-36-24(43)13-14-37-32(47)29(46)34(2,3)19-56-62(53,54)59-61(51,52)55-18-23-28(58-60(48,49)50)27(45)33(57-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,42,45-46H,4-19H2,1-3H3,(H,36,43)(H,37,47)(H,51,52)(H,53,54)(H2,35,38,39)(H2,48,49,50)

InChI-Schlüssel

DGCKWHYVMOUMCS-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of 3-Hydroxytridecanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial beta-oxidation is a critical metabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are essential for cellular energy production. While the oxidation of even-chain fatty acids is well-characterized, the metabolism of odd-chain fatty acids, though less common, presents unique biochemical steps. This technical guide provides an in-depth exploration of the role of 3-hydroxytridecanoyl-CoA, a key intermediate in the beta-oxidation of tridecanoic acid (a 13-carbon fatty acid). A comprehensive understanding of this process is crucial for researchers investigating metabolic disorders, developing novel therapeutics, and exploring the nuances of cellular energy homeostasis.

The beta-oxidation of long-chain fatty acids is primarily facilitated by the mitochondrial trifunctional protein (MTP), an enzyme complex embedded in the inner mitochondrial membrane.[1] This complex catalyzes three sequential reactions: 2-enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase.[1][2] this compound is the specific substrate for the LCHAD activity of the MTP complex during the breakdown of tridecanoic acid.

The Biochemical Pathway: Oxidation of Tridecanoic Acid

The mitochondrial beta-oxidation of tridecanoyl-CoA follows the same fundamental four-step process as even-chain fatty acids until the final cycle.

  • Dehydrogenation: Tridecanoyl-CoA is oxidized by a long-chain acyl-CoA dehydrogenase (LCAD) to form trans-Δ²-tridecenoyl-CoA.

  • Hydration: The mitochondrial trifunctional protein's enoyl-CoA hydratase activity hydrates trans-Δ²-tridecenoyl-CoA to produce L-3-hydroxytridecanoyl-CoA.

  • Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) component of the MTP complex then oxidizes L-3-hydroxytridecanoyl-CoA to 3-ketotridecanoyl-CoA, reducing NAD+ to NADH.

  • Thiolysis: Finally, the thiolase activity of MTP cleaves 3-ketotridecanoyl-CoA, yielding acetyl-CoA and undecanoyl-CoA (an 11-carbon acyl-CoA).

This cycle repeats, shortening the acyl-CoA chain by two carbons in each round, until the final three carbons remain as propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.

Beta_Oxidation_of_Tridecanoyl_CoA Tridecanoyl_CoA Tridecanoyl-CoA (C13) trans_Tridecenoyl_CoA trans-Δ²-Tridecenoyl-CoA Tridecanoyl_CoA->trans_Tridecenoyl_CoA LCAD (FAD -> FADH₂) Hydroxytridecanoyl_CoA This compound trans_Tridecenoyl_CoA->Hydroxytridecanoyl_CoA MTP (Hydratase) Ketotridecanoyl_CoA 3-Ketotridecanoyl-CoA Hydroxytridecanoyl_CoA->Ketotridecanoyl_CoA MTP (LCHAD) (NAD+ -> NADH) Undecanoyl_CoA Undecanoyl-CoA (C11) Ketotridecanoyl_CoA->Undecanoyl_CoA MTP (Thiolase) + CoA-SH Acetyl_CoA Acetyl-CoA Ketotridecanoyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA (C3) Undecanoyl_CoA->Propionyl_CoA Multiple β-oxidation cycles Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Figure 1: Mitochondrial Beta-Oxidation of Tridecanoyl-CoA

Quantitative Data on L-3-Hydroxyacyl-CoA Dehydrogenase Activity

Substrate (3-Hydroxyacyl-CoA)Chain LengthApparent Km (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC425.0138
3-Hydroxyhexanoyl-CoAC67.7152
3-Hydroxyoctanoyl-CoAC83.6165
3-Hydroxydecanoyl-CoAC102.5178
3-Hydroxydodecanoyl-CoAC122.0155
3-Hydroxytetradecanoyl-CoAC141.8120
3-Hydroxypalmitoyl-CoAC161.798

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase with Substrates of Various Chain Lengths.[3] Data for this compound (C13) is not available.

Experimental Protocols

Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from a method for assaying L-3-hydroxyacyl-CoA dehydrogenase with substrates of various chain lengths and can be applied to this compound.[3] The assay is based on a coupled system where the 3-ketoacyl-CoA product is cleaved by 3-ketoacyl-CoA thiolase, making the reaction irreversible and preventing product inhibition.

Materials:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase or mitochondrial extract

  • This compound (substrate) - Note: This may need to be synthesized as it is not commonly commercially available.

  • 3-Ketoacyl-CoA thiolase (coupling enzyme)

  • Coenzyme A (CoA)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 0.5 mM NAD⁺

    • 0.1 mM CoA

    • 10 µg/mL 3-Ketoacyl-CoA thiolase

  • Initiation of Reaction: Add the enzyme source (purified L-3-hydroxyacyl-CoA dehydrogenase or mitochondrial extract) to the reaction mixture and incubate for 2 minutes at 37°C to establish a baseline.

  • Substrate Addition: Initiate the reaction by adding this compound to a final concentration of 10-100 µM.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH. Record the absorbance at regular intervals for 5-10 minutes.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Coupled_Assay_Workflow cluster_0 Reaction Cuvette cluster_1 Coupling Reaction Substrate This compound Product1 3-Ketotridecanoyl-CoA Substrate->Product1 Enzyme Enzyme LCHAD NAD NAD+ NADH NADH NAD->NADH reduced by LCHAD Spectrophotometer Spectrophotometer (Measure NADH at 340 nm) NADH->Spectrophotometer detection Product1_c 3-Ketotridecanoyl-CoA Product2 Undecanoyl-CoA + Acetyl-CoA Product1_c->Product2 Thiolase Thiolase Thiolase CoA CoA CoA->Product2

Figure 2: Workflow of the Coupled Assay for LCHAD Activity
Synthesis of this compound

Note: This is a generalized outline and requires a strong background in organic chemistry.

  • Activation of 3-Hydroxytridecanoic Acid: React 3-hydroxytridecanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the NHS ester of 3-hydroxytridecanoic acid.

  • Thioesterification: React the NHS ester of 3-hydroxytridecanoic acid with the free thiol group of Coenzyme A in a suitable buffer (e.g., sodium bicarbonate) to form this compound.

  • Purification: Purify the resulting this compound using chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples. While a specific protocol for this compound is not widely published, a general approach can be followed.

Sample Preparation:

  • Extraction: Extract acyl-CoAs from tissue or cell samples using a suitable solvent system, such as a mixture of isopropanol (B130326) and an aqueous buffer.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs using a C18 SPE cartridge.

  • Derivatization (Optional): Derivatization may be employed to enhance ionization efficiency and chromatographic separation.

LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of acetonitrile (B52724) in water containing an ion-pairing agent or an appropriate buffer.

  • Mass Spectrometry: Use a tandem mass spectrometer operating in positive or negative ion mode. For quantification, use multiple reaction monitoring (MRM) by selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion.

LCMS_Workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC Liquid Chromatography (LC) Separation SPE->LC MS1 Mass Spectrometer (MS1) Precursor Ion Selection LC->MS1 Collision Collision Cell Fragmentation MS1->Collision MS2 Mass Spectrometer (MS2) Product Ion Detection Collision->MS2 Data Data Analysis Quantification MS2->Data

Figure 3: General Workflow for LC-MS/MS Quantification of Acyl-CoAs

Clinical Significance

Deficiencies in the mitochondrial trifunctional protein, particularly LCHAD deficiency, are inherited metabolic disorders that can have severe clinical consequences.[2][4] These deficiencies lead to an inability to properly metabolize long-chain fatty acids, resulting in the accumulation of toxic intermediates, including long-chain 3-hydroxyacylcarnitines.[2] Symptoms can include hypoketotic hypoglycemia, cardiomyopathy, myopathy, and liver dysfunction.[2] The study of odd-chain fatty acid oxidation and intermediates like this compound is therefore essential for understanding the pathophysiology of these diseases and for developing effective diagnostic and therapeutic strategies.

Conclusion

This compound is a crucial, albeit transient, intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its metabolism is intrinsically linked to the function of the mitochondrial trifunctional protein, and disruptions in this pathway can lead to significant metabolic disease. While specific quantitative data for this C13 intermediate remains elusive, the principles of long-chain fatty acid oxidation and the available experimental methodologies provide a solid foundation for its further investigation. This guide serves as a comprehensive resource for researchers and professionals dedicated to advancing our understanding of fatty acid metabolism and its role in human health and disease.

References

The Biological Function of 3-Hydroxytridecanoyl-CoA in Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological function of 3-hydroxytridecanoyl-CoA, a key metabolic intermediate in the β-oxidation of odd-chain fatty acids. Tridecanoic acid (C13), though less abundant than its even-chain counterparts, plays a significant role in cellular energy homeostasis, and its metabolism generates unique products with important physiological implications. This document details the metabolic pathways involving this compound, the enzymes responsible for its transformation, and its relevance in health and disease. Particular emphasis is placed on the quantitative aspects of these processes, detailed experimental protocols for their study, and visualization of the associated signaling and metabolic pathways.

Introduction

This compound is a transient, chiral intermediate formed during the mitochondrial and peroxisomal β-oxidation of tridecanoic acid, a saturated odd-chain fatty acid. Unlike the more common even-chain fatty acids which are degraded exclusively to acetyl-CoA, the catabolism of odd-chain fatty acids yields both acetyl-CoA and a single molecule of propionyl-CoA.[1][2] This propionyl-CoA can be converted to succinyl-CoA, an anaplerotic substrate for the citric acid cycle, highlighting a key distinction in the metabolic fate of odd- versus even-chain fatty acids.[3] The metabolism of this compound is therefore a critical juncture in the pathway that determines the balance between these two important metabolic fuels.

Metabolic Pathways Involving this compound

This compound is primarily involved in the β-oxidation spiral. This process occurs in both mitochondria and peroxisomes, with distinct enzymatic machinery and regulatory mechanisms in each organelle.

Mitochondrial β-Oxidation of Tridecanoyl-CoA

The breakdown of tridecanoyl-CoA in the mitochondria follows the canonical β-oxidation pathway until the final three carbons. This compound is the product of the second step in each cycle.

Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation of Tridecanoyl-CoA cluster_0 Mitochondrial Matrix Tridecanoyl_CoA Tridecanoyl-CoA (C13) Trans_2_Tridecenoyl_CoA trans-Δ²-Tridecenoyl-CoA Tridecanoyl_CoA->Trans_2_Tridecenoyl_CoA Acyl-CoA Dehydrogenase (MCAD/LCAD) FAD -> FADH₂ L_3_Hydroxytridecanoyl_CoA L-3-Hydroxytridecanoyl-CoA Trans_2_Tridecenoyl_CoA->L_3_Hydroxytridecanoyl_CoA Enoyl-CoA Hydratase _3_Ketotridecanoyl_CoA 3-Ketotridecanoyl-CoA L_3_Hydroxytridecanoyl_CoA->_3_Ketotridecanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (MTP/LCHAD) NAD⁺ -> NADH Undecanoyl_CoA Undecanoyl-CoA (C11) _3_Ketotridecanoyl_CoA->Undecanoyl_CoA β-Ketothiolase CoA-SH Acetyl_CoA Acetyl-CoA (to TCA Cycle) _3_Ketotridecanoyl_CoA->Acetyl_CoA

Figure 1. Mitochondrial β-oxidation of tridecanoyl-CoA.
Peroxisomal β-Oxidation

Peroxisomes also contribute to the oxidation of fatty acids, particularly very long-chain and branched-chain fatty acids. The initial steps of peroxisomal β-oxidation differ from the mitochondrial pathway, and the enzymes involved have distinct stereospecificity.

Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation of Tridecanoyl-CoA cluster_1 Peroxisome Tridecanoyl_CoA_p Tridecanoyl-CoA (C13) Trans_2_Tridecenoyl_CoA_p trans-Δ²-Tridecenoyl-CoA Tridecanoyl_CoA_p->Trans_2_Tridecenoyl_CoA_p Acyl-CoA Oxidase FAD -> FADH₂ O₂ -> H₂O₂ D_3_Hydroxytridecanoyl_CoA D-3-Hydroxytridecanoyl-CoA Trans_2_Tridecenoyl_CoA_p->D_3_Hydroxytridecanoyl_CoA D-Bifunctional Protein (Hydratase domain) _3_Ketotridecanoyl_CoA_p 3-Ketotridecanoyl-CoA D_3_Hydroxytridecanoyl_CoA->_3_Ketotridecanoyl_CoA_p D-Bifunctional Protein (Dehydrogenase domain) NAD⁺ -> NADH Undecanoyl_CoA_p Undecanoyl-CoA (C11) _3_Ketotridecanoyl_CoA_p->Undecanoyl_CoA_p Peroxisomal Thiolase CoA-SH Acetyl_CoA_p Acetyl-CoA _3_Ketotridecanoyl_CoA_p->Acetyl_CoA_p

Figure 2. Peroxisomal β-oxidation of tridecanoyl-CoA.

Enzymes Acting on this compound

Several key enzymes catalyze the reactions involving this compound. The substrate specificity and kinetic parameters of these enzymes are crucial for understanding the flux through the β-oxidation pathway.

L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Mitochondrial Trifunctional Protein (MTP)

In mitochondria, the dehydrogenation of L-3-hydroxyacyl-CoAs is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) for long-chain substrates, which is a component of the mitochondrial trifunctional protein (MTP).[4] MTP is an α2β2 heterotetramer where the α-subunit contains the hydratase and dehydrogenase activities, and the β-subunit contains the thiolase activity.[4][5] For medium and short-chain 3-hydroxyacyl-CoAs, a soluble matrix enzyme, medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD), is responsible.[6]

D-Bifunctional Protein (DBP)

In peroxisomes, the hydration of trans-2-enoyl-CoA and the subsequent dehydrogenation of D-3-hydroxyacyl-CoA are catalyzed by a single polypeptide, the D-bifunctional protein (DBP).[7][8][9] DBP has two distinct catalytic domains for these activities and is stereospecific for the D-isomer of 3-hydroxyacyl-CoAs.[8][10]

Quantitative Data

Quantitative data on the enzyme kinetics and cellular concentrations of this compound are essential for modeling metabolic flux and understanding the regulation of odd-chain fatty acid oxidation. Data specific to the C13 substrate is limited; therefore, data for other medium to long-chain substrates are presented as a proxy.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases with Various Substrates

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism/TissueReference
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydecanoyl-CoA~5~150Pig Heart[11]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxypalmitoyl-CoA~5~50Pig Heart[11]
(S)-3-Hydroxyacyl-CoA Dehydrogenase (FadB')Acetoacetyl-CoA48149Ralstonia eutropha[12]

Table 2: Cellular Concentrations of Acyl-CoAs

MetaboliteConcentration (nmol/g tissue)TissueConditionReference
Long-chain Acyl-CoA (total)~95Rat LiverFed[13]
Long-chain Acyl-CoA (total)~220Rat LiverFasted[13]
Propionyl-CoAEnriched in nucleus vs. cytosolHuman Cells-[14]

Note: Specific concentrations for this compound are not available. The total long-chain acyl-CoA pool is responsive to the metabolic state.

Regulation of Odd-Chain Fatty Acid Oxidation

The oxidation of odd-chain fatty acids is tightly regulated to meet the energetic demands of the cell. This regulation occurs at both the transcriptional and allosteric levels.

Transcriptional Regulation

The expression of genes encoding β-oxidation enzymes is controlled by a network of transcription factors, primarily the Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).[13][15][16]

Transcriptional_Regulation Transcriptional Regulation of Fatty Acid Oxidation cluster_2 Cellular Signals cluster_3 Transcription Factors cluster_4 Target Genes Fatty_Acids Fatty Acids (e.g., Tridecanoic Acid) PPARa PPARα Fatty_Acids->PPARa activates Glucagon Glucagon Glucagon->PPARa activates Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c activates Beta_Oxidation_Genes β-Oxidation Genes (e.g., CPT1, LCHAD) PPARa->Beta_Oxidation_Genes upregulates SREBP1c->Beta_Oxidation_Genes downregulates Lipogenesis_Genes Lipogenic Genes (e.g., ACC, FAS) SREBP1c->Lipogenesis_Genes upregulates

Figure 3. Transcriptional control of fatty acid metabolism.
Allosteric Regulation

The entry of fatty acids into mitochondria is a key regulatory point. Carnitine palmitoyltransferase I (CPT1), which facilitates the transport of long-chain fatty acyl-CoAs across the outer mitochondrial membrane, is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis.[17] This prevents the simultaneous synthesis and degradation of fatty acids.

Clinical Relevance

Defects in the enzymes of long-chain fatty acid β-oxidation, such as LCHAD and MTP deficiency, are inherited metabolic disorders that can lead to the accumulation of 3-hydroxyacyl-CoAs and their corresponding 3-hydroxy fatty acids.[18][19] While specific disorders related to C13 metabolism are not as well-characterized as those for longer chains, the accumulation of long-chain 3-hydroxy fatty acids, in general, has been shown to have toxic effects, including the uncoupling of oxidative phosphorylation in mitochondria.[11]

Experimental Protocols

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from a coupled enzyme assay that measures the NAD⁺-dependent oxidation of the L-3-hydroxyacyl-CoA substrate.[11]

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD⁺ solution (10 mM)

  • Coenzyme A (CoA-SH) solution (10 mM)

  • 3-Ketoacyl-CoA thiolase (purified)

  • L-3-Hydroxyacyl-CoA substrate (e.g., L-3-hydroxydecanoyl-CoA as a proxy for L-3-hydroxytridecanoyl-CoA)

  • Enzyme sample (e.g., mitochondrial extract)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD⁺, and CoA-SH.

  • Add the 3-ketoacyl-CoA thiolase to the mixture.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate.

  • Immediately add the enzyme sample and mix thoroughly.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Enzyme_Assay_Workflow Spectrophotometric Assay Workflow Start Prepare Reaction Mixture (Buffer, NAD⁺, CoA-SH) Add_Thiolase Add 3-Ketoacyl-CoA Thiolase Start->Add_Thiolase Add_Substrate Add L-3-Hydroxyacyl-CoA Substrate Add_Thiolase->Add_Substrate Add_Enzyme Add Enzyme Sample Add_Substrate->Add_Enzyme Measure_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Figure 4. Workflow for the spectrophotometric assay of L-3-hydroxyacyl-CoA dehydrogenase.
Mass Spectrometry-Based Analysis of 3-Hydroxy Fatty Acids

This method allows for the sensitive and specific quantification of 3-hydroxy fatty acids, which can accumulate in plasma or cell culture media in cases of β-oxidation defects.[20]

Materials:

  • Internal standard (e.g., deuterated 3-hydroxy fatty acid)

  • Organic solvents (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., for esterification)

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Spike the sample (plasma, cell media) with the internal standard.

  • Extract the lipids using an appropriate organic solvent mixture.

  • Hydrolyze the acyl-CoAs to free fatty acids.

  • Derivatize the fatty acids to enhance their volatility and ionization efficiency (e.g., methyl esterification for GC-MS).

  • Analyze the derivatized sample by GC-MS or LC-MS/MS.

  • Quantify the 3-hydroxy fatty acid based on the ratio of the peak area of the analyte to the internal standard. A characteristic fragmentation pattern for 3-hydroxy fatty acid methyl esters includes a prominent ion at m/z 103.[20]

Conclusion

This compound is a pivotal, albeit transient, intermediate in the catabolism of odd-chain fatty acids. Its metabolism at the heart of the β-oxidation spiral in both mitochondria and peroxisomes contributes to the cellular energy landscape by producing both acetyl-CoA and the gluconeogenic precursor, propionyl-CoA. While specific quantitative data for the C13 intermediate remains an area for further investigation, the principles governing its formation, conversion, and regulation are well-established within the broader context of fatty acid oxidation. Understanding the intricacies of this compound metabolism is crucial for elucidating the pathophysiology of inherited metabolic disorders and for the development of novel therapeutic strategies targeting cellular energy metabolism. Further research focusing on the specific kinetics and cellular dynamics of odd-chain fatty acid intermediates will undoubtedly provide deeper insights into their unique biological roles.

References

The Discovery and Initial Characterization of 3-Hydroxytridecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxytridecanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its discovery and characterization have been integral to understanding the metabolic pathways governing lipid catabolism. This technical guide provides a comprehensive overview of the core principles underlying the discovery, synthesis, and initial characterization of this compound, tailored for researchers, scientists, and professionals in drug development. This document details the enzymatic reactions it participates in, offers detailed experimental protocols for its study, and presents key quantitative data.

Introduction: The Context of Discovery

The discovery of this compound is intrinsically linked to the broader elucidation of the fatty acid beta-oxidation pathway. This metabolic process, occurring within the mitochondria, is responsible for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[1] Early research focused on the oxidation of even-chain fatty acids. However, the metabolism of odd-chain fatty acids, such as tridecanoic acid, presented a unique biochemical puzzle.

The initial characterization of intermediates like this compound was not the result of a single discovery but rather a gradual accumulation of knowledge. The development of techniques in chromatography and mass spectrometry allowed for the separation and identification of various acyl-CoA thioesters from biological samples. While a singular "discovery paper" for this compound is not readily identifiable in historical literature, its existence was predicted and subsequently confirmed through the systematic study of the enzymes involved in beta-oxidation, particularly the 3-hydroxyacyl-CoA dehydrogenases.[2][3]

Role in Metabolic Pathways: Beta-Oxidation of Odd-Chain Fatty Acids

This compound is a key intermediate in the third step of the beta-oxidation spiral for tridecanoic acid (a 13-carbon fatty acid). The pathway involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons.

The metabolic fate of this compound is central to this process:

  • Formation: Tridecanoyl-CoA enters the beta-oxidation spiral. After the first two steps (dehydrogenation and hydration), this compound is formed from its corresponding enoyl-CoA derivative.

  • Oxidation: this compound is then oxidized by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH) to form 3-ketotridecanoyl-CoA.[4] This reaction is NAD+-dependent.

  • Thiolysis: Subsequently, 3-ketotridecanoyl-CoA is cleaved by a thiolase, yielding acetyl-CoA and undecanoyl-CoA (an 11-carbon acyl-CoA).

This cycle repeats until the final three-carbon remnant, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Beta_Oxidation_of_Tridecanoyl_CoA Tridecanoyl_CoA Tridecanoyl-CoA (13:0) Enoyl_CoA trans-Δ2-Tridecenoyl-CoA Tridecanoyl_CoA->Enoyl_CoA Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketotridecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Undecanoyl_CoA Undecanoyl-CoA (11:0) Ketoacyl_CoA->Undecanoyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 1: Beta-Oxidation of Tridecanoyl-CoA.

Physicochemical and Biochemical Properties

While extensive quantitative data for the initial characterization of this compound is not consolidated in a single source, the following table summarizes key known and inferred properties based on related molecules.

PropertyValue/DescriptionReference
Molecular Formula C34H58N7O18P3SInferred
Molecular Weight 977.8 g/mol Inferred
Enzyme Commission No. EC 1.1.1.35 (for L-3-hydroxyacyl-CoA dehydrogenase)[2]
Substrate For L-3-hydroxyacyl-CoA dehydrogenase[4]
Product Of Enoyl-CoA hydratase[1]
Metabolic Pathway Fatty acid beta-oxidation[1][5]

Experimental Protocols for Characterization

The initial characterization of this compound would have relied on a combination of chemical synthesis and enzymatic assays, followed by analytical confirmation. The following are detailed, representative protocols based on established methodologies for similar acyl-CoA esters.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available precursor like tridecanal (B79276). A common approach is the Reformatsky reaction.

Protocol:

  • Synthesis of Ethyl 3-hydroxytridecanoate:

    • React tridecanal with ethyl bromoacetate (B1195939) in the presence of activated zinc metal in an appropriate solvent (e.g., anhydrous tetrahydrofuran).

    • The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).

    • The resulting product, ethyl 3-hydroxytridecanoate, is purified by column chromatography on silica (B1680970) gel.[6]

  • Hydrolysis to 3-hydroxytridecanoic acid:

    • The purified ethyl ester is hydrolyzed to the free fatty acid using a base, such as potassium hydroxide, in an ethanol/water mixture.

    • The reaction mixture is then acidified to precipitate the 3-hydroxytridecanoic acid, which is collected by filtration and can be further purified by recrystallization.

  • Activation to this compound:

    • The 3-hydroxytridecanoic acid is converted to its coenzyme A thioester. This can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester.

    • The activated ester is then reacted with the free thiol of coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

    • The final product, this compound, is purified using reverse-phase high-performance liquid chromatography (HPLC).

Synthesis_Workflow start Tridecanal & Ethyl Bromoacetate reformatsky Reformatsky Reaction (Zinc, THF) start->reformatsky ester Ethyl 3-hydroxytridecanoate reformatsky->ester purification1 Column Chromatography ester->purification1 hydrolysis Base Hydrolysis (KOH, Ethanol/Water) acid 3-hydroxytridecanoic acid hydrolysis->acid purification2 Recrystallization acid->purification2 activation Activation to NHS ester coupling Coupling with Coenzyme A activation->coupling product This compound coupling->product purification3 Reverse-Phase HPLC product->purification3 purification1->hydrolysis purification2->activation

Figure 2: Chemical Synthesis Workflow.
Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

The characterization of this compound as a substrate for L-3-hydroxyacyl-CoA dehydrogenase is a critical step. The activity of the enzyme can be monitored spectrophotometrically by measuring the rate of NAD+ reduction to NADH.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • To a quartz cuvette, add the reaction buffer, a solution of NAD+, and the purified or synthesized this compound.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a known amount of purified L-3-hydroxyacyl-CoA dehydrogenase.

    • Immediately monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • The concentration of NADH produced can be determined using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[7]

Mass Spectrometry Analysis

Mass spectrometry is essential for the definitive identification and structural confirmation of this compound.

Protocol:

  • Sample Preparation:

    • The purified this compound is diluted in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water, acetonitrile, and formic acid).

  • Mass Spectrometry:

    • The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

    • Acquire a full scan mass spectrum in positive ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion of this compound for fragmentation.

    • The resulting fragmentation pattern will show characteristic losses corresponding to the coenzyme A moiety and the acyl chain, confirming the structure of the molecule. For instance, a characteristic fragment would correspond to the acyl chain itself after cleavage of the thioester bond.

Conclusion and Future Directions

This compound, as an intermediate in odd-chain fatty acid metabolism, holds significance for understanding cellular energy homeostasis. Deficiencies in the enzymes that metabolize this compound, such as L-3-hydroxyacyl-CoA dehydrogenase, can lead to serious metabolic disorders. A thorough understanding of its biochemical properties is therefore crucial for the development of diagnostic tools and therapeutic interventions for these conditions.

Future research may focus on the potential regulatory roles of this compound and other odd-chain acyl-CoAs in cellular signaling and gene expression. Furthermore, the development of more sensitive analytical methods will aid in the precise quantification of this and other low-abundance acyl-CoAs in various biological matrices, providing deeper insights into their physiological and pathological roles.

References

Enzymatic Synthesis of 3-Hydroxytridecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of 3-hydroxytridecanoyl-CoA, a crucial intermediate in fatty acid metabolism. The document details the core enzymatic reaction, highlights key enzymes and their kinetic properties, and presents comprehensive experimental protocols for the synthesis and purification of the target molecule. Furthermore, it explores the potential role of medium-chain 3-hydroxy fatty acids in cellular signaling pathways. This guide is intended to be a valuable resource for researchers in metabolic engineering, drug discovery, and diagnostics.

Introduction

This compound is a medium-chain 3-hydroxyacyl-CoA that plays a role as an intermediate in the β-oxidation of odd-chain fatty acids. The enzymatic synthesis of this and other 3-hydroxyacyl-CoAs is of significant interest for the study of fatty acid metabolism, the development of diagnostic standards for metabolic disorders, and as building blocks for the synthesis of bioactive molecules. This guide focuses on the practical aspects of synthesizing this compound using enoyl-CoA hydratase.

The Core Enzymatic Reaction

The synthesis of this compound is achieved through the hydration of its corresponding α,β-unsaturated acyl-CoA, trans-2-tridecenoyl-CoA. This reaction is catalyzed by the enzyme enoyl-CoA hydratase (EC 4.2.1.17).[1][2]

Reaction:

trans-2-Tridecenoyl-CoA + H₂O ⇌ (S)-3-Hydroxytridecanoyl-CoA

The reaction involves the stereospecific addition of a water molecule across the double bond of the enoyl-CoA substrate.[3]

Key Enzyme: (R)-specific Enoyl-CoA Hydratase from Pseudomonas aeruginosa (PhaJ4)

Several enoyl-CoA hydratases from various organisms can catalyze the hydration of enoyl-CoAs. For the synthesis of medium-chain 3-hydroxyacyl-CoAs, the (R)-specific enoyl-CoA hydratase PhaJ4 from Pseudomonas aeruginosa is a particularly suitable candidate due to its broad substrate specificity and relatively consistent activity across different chain lengths.[4][5]

Enzyme Kinetics

Table 1: Kinetic Parameters of P. aeruginosa PhaJ4 for Various Enoyl-CoA Substrates

SubstrateK_m_ (µM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Crotonyl-CoA (C4)120 ± 20180 ± 10490 ± 274.1 x 10⁶
Hexenoyl-CoA (C6)80 ± 10200 ± 10540 ± 276.8 x 10⁶
Octenoyl-CoA (C8)60 ± 10210 ± 10570 ± 279.5 x 10⁶
Decenoyl-CoA (C10)50 ± 10210 ± 10570 ± 271.1 x 10⁷
Tridecenoyl-CoA (C13) *~40-50 ~200 ~540 ~1.1-1.4 x 10⁷

*Values for Tridecenoyl-CoA are extrapolated based on the trends observed for other medium-chain substrates.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor, trans-2-tridecenoyl-CoA, and the subsequent enzymatic synthesis and purification of this compound.

Synthesis of trans-2-Tridecenoyl-CoA

The synthesis of the enoyl-CoA substrate can be achieved through a two-step chemical method involving the activation of the free fatty acid and subsequent reaction with Coenzyme A.

Materials:

  • Tridecanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Thiophenol

  • Coenzyme A (free acid)

  • Sodium bicarbonate

  • Ethyl acetate (B1210297)

  • Hexane

  • Tetrahydrofuran (THF), anhydrous

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Activation of Tridecanoic Acid:

    • Dissolve tridecanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the solvent under reduced pressure to obtain the NHS-ester of tridecanoic acid.

  • Synthesis of Thiophenyl Ester:

    • Dissolve the NHS-ester of tridecanoic acid in ethyl acetate.

    • Add thiophenol (1.2 equivalents) and stir the mixture at room temperature overnight.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting thiophenyl ester of tridecanoic acid by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Synthesis of trans-2-Tridecenoyl Thiophenyl Ester:

    • This step requires a separate, more specialized synthesis and is provided here as a general outline. A common method involves the Wittig or Horner-Wadsworth-Emmons reaction. For a simplified approach, one could start from a commercially available trans-2-tridecenoic acid and proceed with the thiophenyl ester formation as described above.

  • Transesterification with Coenzyme A:

    • Dissolve the purified trans-2-tridecenoyl thiophenyl ester in a 1:1 mixture of THF and 0.5 M sodium bicarbonate solution.

    • Add Coenzyme A (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction by HPLC.

    • Once the reaction is complete, purify the trans-2-tridecenoyl-CoA by preparative HPLC.

Enzymatic Synthesis of this compound

Materials:

  • Purified (R)-specific enoyl-CoA hydratase (PhaJ4) from P. aeruginosa (can be expressed and purified as a His-tagged protein)

  • trans-2-Tridecenoyl-CoA

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (B52724)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and 1 mM trans-2-tridecenoyl-CoA.

    • Initiate the reaction by adding purified PhaJ4 enzyme to a final concentration of 0.1 mg/mL.

    • Incubate the reaction at 30°C for 2 hours. The progress of the reaction can be monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

  • Reaction Quenching and Product Purification:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate the enzyme.

    • Load the supernatant onto a C18 SPE cartridge pre-equilibrated with water.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the this compound with a stepwise gradient of acetonitrile in water.

    • For higher purity, the eluted fractions can be further purified by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the purified fractions to obtain this compound as a white powder.

Signaling Pathways and Logical Relationships

While a specific signaling pathway directly initiated by this compound has not been definitively established, medium-chain 3-hydroxy fatty acids are recognized as important signaling molecules in various biological contexts, particularly in bacterial communication and plant-microbe interactions.

Bacterial Quorum Sensing

In bacteria like Pseudomonas aeruginosa, fatty acid metabolism is intertwined with quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[6][7][8] Fatty acid derivatives can act as signaling molecules that modulate the expression of QS master regulators.

Bacterial_Quorum_Sensing Fatty Acid Pool Fatty Acid Pool 3-Hydroxy Fatty Acids 3-Hydroxy Fatty Acids Fatty Acid Pool->3-Hydroxy Fatty Acids Metabolism QS Regulators (e.g., LasR, RhlR) QS Regulators (e.g., LasR, RhlR) 3-Hydroxy Fatty Acids->QS Regulators (e.g., LasR, RhlR) Modulation Virulence & Biofilm Formation Virulence & Biofilm Formation QS Regulators (e.g., LasR, RhlR)->Virulence & Biofilm Formation Regulation

Bacterial quorum sensing modulation.
Plant Immunity Activation

In plants such as Arabidopsis thaliana, medium-chain 3-hydroxy fatty acids are recognized as microbe-associated molecular patterns (MAMPs) by the pattern recognition receptor (PRR) LORE (LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION).[1][9][10] This recognition triggers a signaling cascade leading to pattern-triggered immunity (PTI).

Plant_Immunity_Activation cluster_membrane Plant Cell Membrane LORE_receptor LORE Receptor PBL34/35/36 PBL34/35/36 LORE_receptor->PBL34/35/36 Phosphorylation 3-Hydroxy Fatty Acid 3-Hydroxy Fatty Acid 3-Hydroxy Fatty Acid->LORE_receptor Binding MAPK Cascade MAPK Cascade PBL34/35/36->MAPK Cascade Activation PTI Response Pattern-Triggered Immunity (PTI) MAPK Cascade->PTI Response Activation

Plant immunity activation by 3-OH-FAs.
Experimental Workflow

The overall process for the enzymatic synthesis and purification of this compound can be summarized in the following workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Precursor trans-2-Tridecenoyl-CoA Synthesis Enzymatic_Reaction Enzymatic Hydration (PhaJ4) Precursor->Enzymatic_Reaction Quenching Reaction Quenching & Enzyme Removal Enzymatic_Reaction->Quenching SPE Solid-Phase Extraction (C18) Quenching->SPE HPLC RP-HPLC Purification SPE->HPLC Analysis LC-MS/MS & NMR Analysis HPLC->Analysis

Synthesis and purification workflow.

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. By leveraging the broad substrate specificity of enzymes like P. aeruginosa PhaJ4, researchers can efficiently produce this and other medium-chain 3-hydroxyacyl-CoAs. The detailed protocols and insights into the potential signaling roles of these molecules offer a valuable resource for advancing research in fatty acid metabolism and related fields. Further investigation into the specific kinetic parameters for C13 and longer chain substrates, as well as the elucidation of specific signaling pathways involving this compound, will continue to be important areas of future research.

References

3-Hydroxytridecanoyl-CoA as a Biomarker for Metabolic Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, a broad class of genetic conditions, disrupt the body's ability to process nutrients for energy and cellular building blocks. Among the crucial metabolic pathways is fatty acid β-oxidation, the primary process for energy production from fats. Deficiencies in the enzymes governing this pathway can lead to a spectrum of life-threatening conditions. 3-Hydroxytridecanoyl-CoA and its corresponding acylcarnitine ester, 3-hydroxytridecanoylcarnitine, have emerged as significant biomarkers in the diagnosis and monitoring of specific inborn errors of metabolism, particularly those affecting the oxidation of long-chain fatty acids. This technical guide provides a comprehensive overview of the role of this compound as a biomarker, the associated metabolic disorders, and the experimental methodologies for its detection and quantification.

The Role of this compound in Metabolism

This compound is an intermediate in the mitochondrial β-oxidation of odd-chain and some unsaturated fatty acids. Specifically, it is a substrate for the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which catalyzes its oxidation to 3-ketotridecanoyl-CoA. LCHAD is a component of the mitochondrial trifunctional protein (TFP), a multi-enzyme complex essential for the breakdown of long-chain fatty acids.

Mitochondrial Fatty Acid β-Oxidation Pathway

The breakdown of long-chain fatty acids in the mitochondria is a cyclical process involving four key enzymatic steps.

Mitochondrial_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Cleavage

Mitochondrial Fatty Acid β-Oxidation Pathway

A defect in the LCHAD enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoA species, including this compound. These accumulating intermediates are then converted to their corresponding acylcarnitines, which can be detected in bodily fluids.

Associated Metabolic Disorders

The primary metabolic disorder associated with elevated levels of this compound and other long-chain 3-hydroxyacylcarnitines is Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency . This is an autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the alpha subunit of the mitochondrial trifunctional protein.[1][2]

Mitochondrial Trifunctional Protein (TFP) deficiency is a related, more severe disorder where all three enzymatic activities of the TFP complex are impaired due to mutations in either the HADHA or HADHB gene.[3]

While not a primary biomarker, altered levels of 3-hydroxyacyl-CoAs can also be observed in other peroxisomal disorders due to the interconnectedness of fatty acid metabolism.

  • Zellweger Spectrum Disorders (ZSDs) are a group of autosomal recessive disorders caused by mutations in PEX genes, leading to defective peroxisome biogenesis.[4] This results in the accumulation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids, and can indirectly affect mitochondrial fatty acid oxidation.[5]

  • D-bifunctional protein (DBP) deficiency is a peroxisomal β-oxidation disorder caused by mutations in the HSD17B4 gene.[6][7] It leads to the accumulation of VLCFAs and branched-chain fatty acids.[6]

Quantitative Data Presentation

The diagnosis of LCHAD and TFP deficiencies relies on the detection of elevated levels of specific long-chain 3-hydroxyacylcarnitines in plasma and dried blood spots, as well as the excretion of 3-hydroxydicarboxylic acids in urine.[8][9] The following table summarizes typical findings.

AnalyteLCHAD/TFP DeficiencyControl/NormalSample Type
3-Hydroxy-C14-carnitine (C14-OH) 0.14 nmol/mL[2]< 0.04 nmol/mL[2]Umbilical Cord Blood
3-Hydroxy-C16-carnitine (C16-OH) 0.50 nmol/mL[2]< 0.10 nmol/mL[2]Umbilical Cord Blood
3-Hydroxy-C18:1-carnitine (C18:1-OH) 0.39 nmol/mL[2]< 0.03 nmol/mL[2]Umbilical Cord Blood
3-Hydroxy-C18:2-carnitine (C18:2-OH) 0.23 nmol/mL[2]< 0.04 nmol/mL[2]Umbilical Cord Blood
Urinary 3-Hydroxydicarboxylic Acids Markedly Increased[8][10]Low to Undetectable[8]Urine

Experimental Protocols

Acylcarnitine Analysis from Dried Blood Spots (DBS) by Tandem Mass Spectrometry (MS/MS)

This method is the cornerstone of newborn screening for fatty acid oxidation disorders.

DBS_Workflow DBS Dried Blood Spot Punch Extraction Extraction with Methanol (B129727) + Internal Standards DBS->Extraction Derivatization Derivatization (e.g., Butanolic HCl) Extraction->Derivatization Analysis Flow Injection Analysis (FIA)-MS/MS Derivatization->Analysis Data Data Analysis Analysis->Data

Workflow for Acylcarnitine Analysis from DBS
  • Sample Preparation:

    • A 3 mm disk is punched from the dried blood spot on a Guthrie card.[11]

    • The disk is placed in a well of a 96-well microtiter plate.

    • 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines is added to each well.[11]

    • The plate is agitated for 30 minutes at room temperature to extract the acylcarnitines.[11]

    • The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, 60 µL of 3N butanolic HCl is added.[12]

    • The plate is sealed and incubated at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.

    • The butanolic HCl is then evaporated to dryness under nitrogen.

  • Analysis by ESI-MS/MS:

    • The derivatized residue is reconstituted in a suitable solvent, typically a mixture of acetonitrile (B52724) and water.

    • The sample is introduced into the mass spectrometer via flow injection analysis.

    • The mass spectrometer is operated in precursor ion scan mode, monitoring for a fragment ion at m/z 85, which is characteristic of the carnitine moiety. This allows for the specific detection of all acylcarnitine species in the sample.

  • Data Analysis:

    • The concentrations of individual acylcarnitines are calculated by comparing the peak areas of the endogenous analytes to their corresponding stable isotope-labeled internal standards.

Fatty Acid Oxidation (FAO) Assay in Cultured Fibroblasts

This assay directly measures the metabolic capacity of cells to oxidize fatty acids.

FAO_Assay_Workflow Fibroblasts Cultured Fibroblasts Incubation Incubation with Radiolabeled Fatty Acid (e.g., [9,10-3H]palmitate) Fibroblasts->Incubation TCA_Precipitation TCA Precipitation Incubation->TCA_Precipitation Centrifugation Centrifugation TCA_Precipitation->Centrifugation Supernatant_Collection Collection of Supernatant Centrifugation->Supernatant_Collection Water_Separation Separation of 3H2O (e.g., Ion Exchange Column) Supernatant_Collection->Water_Separation Scintillation_Counting Liquid Scintillation Counting Water_Separation->Scintillation_Counting

Workflow for Fatty Acid Oxidation Assay
  • Cell Culture:

    • Patient and control fibroblasts are cultured to confluency in standard cell culture medium.

  • Incubation with Radiolabeled Substrate:

    • The culture medium is replaced with a reaction mixture containing a radiolabeled long-chain fatty acid, typically [9,10-³H]palmitic acid, complexed to bovine serum albumin (BSA).

    • The cells are incubated at 37°C for a defined period (e.g., 2-4 hours). During this time, the cells take up and metabolize the radiolabeled palmitate through β-oxidation, releasing ³H₂O as a byproduct.

  • Termination of Reaction and Separation of ³H₂O:

    • The reaction is stopped by the addition of an acid, such as trichloroacetic acid (TCA), which precipitates proteins and cellular debris.

    • The mixture is centrifuged, and the supernatant, containing the ³H₂O, is collected.

    • The supernatant is passed through an ion-exchange resin column to separate the ³H₂O from the un-metabolized [³H]palmitate.

  • Quantification:

    • The eluate containing the ³H₂O is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

    • The rate of fatty acid oxidation is expressed as the amount of ³H₂O produced per unit of time per milligram of cell protein.

Signaling Pathways and Regulation

The regulation of fatty acid oxidation is a complex process involving transcriptional control. Peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor that acts as a master regulator of genes involved in fatty acid metabolism.[13]

PPARα Signaling Pathway

PPARa_Signaling Ligands Fatty Acids / Fibrates PPARa PPARα Ligands->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in target gene promoter) RXR->PPRE binds to Target_Genes Target Genes (e.g., CPT1, LCHAD, ACOX1) PPRE->Target_Genes activates transcription of Metabolic_Effects Increased Fatty Acid Uptake and β-Oxidation Target_Genes->Metabolic_Effects leads to

PPARα Signaling Pathway in Fatty Acid Oxidation

Conclusion

This compound and its related long-chain 3-hydroxyacylcarnitines are critical biomarkers for the diagnosis and management of LCHAD and TFP deficiencies. The analytical methods described in this guide, particularly tandem mass spectrometry-based acylcarnitine profiling, have revolutionized newborn screening and the early detection of these potentially fatal disorders. A thorough understanding of the underlying metabolic pathways and the available diagnostic tools is essential for researchers, clinicians, and drug development professionals working to improve the outcomes for individuals with these and other inborn errors of metabolism. Future research may focus on the development of more specific and sensitive biomarkers, as well as novel therapeutic strategies to address the metabolic blocks in these disorders.

References

An In-Depth Technical Guide to the Structural Analysis of 3-Hydroxytridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytridecanoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. While less common than their even-chain counterparts, odd-chain fatty acids are prevalent in various dietary sources and play a significant role in cellular metabolism. The catabolism of these fatty acids ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle. Understanding the structure, metabolism, and analysis of intermediates like this compound is vital for researchers in metabolic diseases, drug development targeting fatty acid oxidation, and nutritional science. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its metabolic context, quantitative data, and detailed experimental protocols.

Structural Context and Metabolic Significance

This compound is a thioester of coenzyme A and 3-hydroxytridecanoic acid. Its structure consists of a 13-carbon fatty acyl chain with a hydroxyl group at the beta-carbon (C3) position, linked to the sulfhydryl group of coenzyme A. This molecule is a key intermediate in the third step of the mitochondrial fatty acid beta-oxidation spiral.

The beta-oxidation of fatty acids is a four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA. For odd-chain fatty acids like tridecanoic acid, the final cycle yields acetyl-CoA and propionyl-CoA.

The metabolic pathway involving this compound is as follows:

  • Dehydrogenation: Tridecanoyl-CoA is oxidized by acyl-CoA dehydrogenase to form trans-Δ²-tridecenoyl-CoA.

  • Hydration: Enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of trans-Δ²-tridecenoyl-CoA, resulting in the formation of L-3-hydroxytridecanoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes L-3-hydroxytridecanoyl-CoA to 3-ketotridecanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Thiolysis: β-ketothiolase cleaves 3-ketotridecanoyl-CoA, yielding acetyl-CoA and undecanoyl-CoA, which then re-enters the beta-oxidation spiral.

For long-chain fatty acids, these last three enzymatic activities are carried out by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP), which is associated with the inner mitochondrial membrane.[1][2]

Signaling Pathway

beta_oxidation_tridecanoyl_coa cluster_matrix Mitochondrial Matrix tridecanoyl_coa Tridecanoyl-CoA trans_tridecenoyl_coa trans-Δ²-Tridecenoyl-CoA tridecanoyl_coa->trans_tridecenoyl_coa Acyl-CoA Dehydrogenase hydroxytridecanoyl_coa This compound trans_tridecenoyl_coa->hydroxytridecanoyl_coa Enoyl-CoA Hydratase keto_tridecanoyl_coa 3-Ketotridecanoyl-CoA hydroxytridecanoyl_coa->keto_tridecanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase undecanoyl_coa Undecanoyl-CoA keto_tridecanoyl_coa->undecanoyl_coa β-Ketothiolase acetyl_coa Acetyl-CoA keto_tridecanoyl_coa->acetyl_coa beta_ox undecanoyl_coa->beta_ox To further β-oxidation cycles

Caption: Mitochondrial beta-oxidation of tridecanoyl-CoA.

Quantitative Data

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C34H58N7O18P3S
Monoisotopic Mass 977.2925 g/mol
Stereochemistry L-isomer in mitochondrial beta-oxidation
Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase
Substrate (L-3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
ButyrylC419138
HexanoylC65.1162
OctanoylC83.5175
DecanoylC103.2168
DodecanoylC123.0145
TetradecanoylC142.8110
HexadecanoylC162.585
Tridecanoyl C13 Data not available Data not available

Data adapted from He et al. (1989) for pig heart L-3-hydroxyacyl-CoA dehydrogenase.[3] The experimental determination of the kinetic parameters for this compound would be a valuable contribution to the field.

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

This protocol is adapted from general methods for the enzymatic synthesis of 3-hydroxyacyl-CoAs.[4]

Workflow:

synthesis_workflow start Start step1 Activation of trans-Δ²-Tridecenoic acid to trans-Δ²-Tridecenoyl-CoA start->step1 step2 Hydration by Enoyl-CoA Hydratase step1->step2 step3 Purification by Chromatography step2->step3 end Pure This compound step3->end

Caption: Workflow for the enzymatic synthesis of this compound.

Materials:

  • trans-Δ²-Tridecenoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase

  • Enoyl-CoA hydratase

  • ATP

  • MgCl₂

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Procedure:

  • Activation to Acyl-CoA:

    • In a reaction vessel, combine potassium phosphate buffer, trans-Δ²-tridecenoic acid (solubilized in a minimal amount of ethanol), CoA, ATP, and MgCl₂.

    • Initiate the reaction by adding acyl-CoA synthetase.

    • Incubate at 37°C for 1-2 hours. Monitor the formation of trans-Δ²-tridecenoyl-CoA by HPLC.

  • Hydration to 3-Hydroxyacyl-CoA:

    • To the reaction mixture from step 1, add a catalytic amount of enoyl-CoA hydratase.

    • Incubate at 37°C for 1-2 hours. Monitor the conversion of trans-Δ²-tridecenoyl-CoA to this compound by HPLC.

  • Purification:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

    • Centrifuge to pellet the precipitated proteins.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar molecules.

    • Elute the this compound with an appropriate concentration of acetonitrile in water.

    • For higher purity, perform reversed-phase HPLC purification using a C18 column with a water/acetonitrile gradient.

    • Lyophilize the purified fractions to obtain this compound as a powder.

Spectrophotometric Assay of L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is based on the continuous spectrophotometric rate determination of NADH consumption.

Workflow:

assay_workflow start Start step1 Prepare Reaction Mixture (Buffer, NADH, 3-Ketotridecanoyl-CoA) start->step1 step2 Equilibrate to 37°C and Monitor Baseline A340 step1->step2 step3 Initiate Reaction with L-3-Hydroxyacyl-CoA Dehydrogenase step2->step3 step4 Record Decrease in A340 over Time step3->step4 end Calculate Enzyme Activity step4->end

Caption: Workflow for the spectrophotometric assay of L-3-hydroxyacyl-CoA dehydrogenase.

Materials:

  • Purified L-3-hydroxyacyl-CoA dehydrogenase or cell/tissue homogenate

  • 3-Ketotridecanoyl-CoA (substrate, can be synthesized from this compound by oxidation)

  • NADH

  • Potassium phosphate buffer (pH 7.3)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Reaction Mixture Preparation:

    • In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer and NADH.

    • Add the substrate, 3-ketotridecanoyl-CoA.

  • Assay Measurement:

    • Equilibrate the cuvette to 37°C in the spectrophotometer.

    • Monitor the absorbance at 340 nm until a stable baseline is achieved.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Immediately mix by inversion and record the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculation of Activity:

    • Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    Unit Definition: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

GC/MS Analysis of 3-Hydroxytridecanoic Acid

This protocol describes the analysis of the free fatty acid form after hydrolysis of the CoA ester, followed by derivatization.

Workflow:

gcms_workflow start Start step1 Hydrolysis of This compound start->step1 step2 Extraction of 3-Hydroxytridecanoic Acid step1->step2 step3 TMS Derivatization step2->step3 step4 GC/MS Analysis step3->step4 end Data Interpretation step4->end

Caption: Workflow for the GC/MS analysis of 3-hydroxytridecanoic acid.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., deuterated 3-hydroxy fatty acid)

  • NaOH for hydrolysis

  • HCl for acidification

  • Ethyl acetate (B1210297) for extraction

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for derivatization

  • Gas chromatograph coupled to a mass spectrometer (GC/MS) with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation and Hydrolysis:

    • To the sample, add the internal standard.

    • Hydrolyze the CoA ester by adding NaOH and incubating at 60°C for 30 minutes. This will yield the free 3-hydroxytridecanoic acid.

  • Extraction:

    • Acidify the sample with HCl.

    • Extract the 3-hydroxytridecanoic acid twice with ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add BSTFA with 1% TMCS.

    • Incubate at 80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivative of the hydroxyl and carboxyl groups.

  • GC/MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC/MS.

    • Use a temperature program that allows for the separation of the 3-hydroxytridecanoic acid-TMS derivative from other components. A typical program might start at a low temperature (e.g., 80°C), ramp to a higher temperature (e.g., 290°C), and hold.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • The fragmentation pattern of the TMS derivative of 3-hydroxy fatty acids is characteristic. A prominent ion at m/z 175 is often observed, corresponding to the cleavage between C3 and C4, containing the TMS-derivatized hydroxyl group. The molecular ion and other fragments can be used for confirmation.[4][5]

Conclusion

This compound is a key, yet often overlooked, intermediate in the metabolism of odd-chain fatty acids. Its structural analysis is fundamental to understanding the intricacies of fatty acid oxidation and its dysregulation in various metabolic disorders. While specific quantitative data for the enzymatic reactions involving this compound are not extensively documented, the experimental protocols provided in this guide offer a robust framework for its synthesis, enzymatic characterization, and analytical detection. Further research to determine the precise kinetic parameters of the enzymes involved with this odd-chain substrate will be invaluable for a more complete understanding of its metabolic fate and for the development of targeted therapeutic strategies.

References

3-Hydroxytridecanoyl-CoA in Peroxisomal Fatty Acid Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous organelles that play a critical role in cellular lipid metabolism. One of their key functions is the beta-oxidation of specific fatty acids that are not readily metabolized by mitochondria. This includes very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and, of particular interest to this guide, odd-chain fatty acids such as tridecanoic acid (C13:0). The degradation of these fatty acids is essential for maintaining lipid homeostasis, and defects in this pathway can lead to severe metabolic disorders.

This technical guide provides an in-depth examination of the role of 3-hydroxytridecanoyl-CoA, a key intermediate in the peroxisomal beta-oxidation of tridecanoic acid. We will explore the enzymatic reactions involved, with a focus on the multifunctional D-bifunctional protein (DBP), present quantitative data where available, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Peroxisomal Beta-Oxidation of Tridecanoyl-CoA

The beta-oxidation of fatty acids in peroxisomes is a cyclical process that shortens the acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA (or propionyl-CoA in the final step for odd-chain fatty acids) and reducing equivalents. Unlike mitochondrial beta-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis via a respiratory chain.[1]

The degradation of tridecanoyl-CoA to this compound and its subsequent metabolism involves a series of enzymatic steps within the peroxisome.

Key Enzymes and Reactions

The core enzymatic machinery for the beta-oxidation of straight-chain acyl-CoAs in peroxisomes consists of three main enzymes:

  • Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, introducing a double bond between the alpha and beta carbons of the acyl-CoA. In contrast to its mitochondrial counterpart, ACOX transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[2]

  • D-Bifunctional Protein (DBP), encoded by the HSD17B4 gene: This multifunctional enzyme possesses two distinct activities:

    • Enoyl-CoA Hydratase: Hydrates the double bond created by ACOX, forming a 3-hydroxyacyl-CoA intermediate.

    • D-3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, using NAD⁺ as a cofactor.[3][4]

  • Peroxisomal Thiolase: This enzyme catalyzes the final step of the cycle, cleaving the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA, which can then re-enter the beta-oxidation spiral.

For tridecanoyl-CoA, an odd-chain fatty acid, the final round of beta-oxidation yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.[5] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

The Central Role of this compound

This compound is the specific intermediate formed after the hydration of 2-tridecenoyl-CoA by the enoyl-CoA hydratase domain of D-bifunctional protein. It is subsequently oxidized by the D-3-hydroxyacyl-CoA dehydrogenase domain of the same protein. The efficient processing of this intermediate is crucial for the complete degradation of tridecanoic acid.

Quantitative Data

While extensive research has been conducted on peroxisomal beta-oxidation, specific quantitative data for this compound as a substrate for human peroxisomal enzymes is limited in the published literature. The following tables summarize available data on related substrates and general acyl-CoA concentrations to provide context.

Table 1: Substrate Specificity of Peroxisomal Beta-Oxidation Enzymes

EnzymeSubstrate ClassGeneral ObservationsReference
Acyl-CoA Oxidase (ACOX1)Straight-chain acyl-CoAsHighest activity with long-chain substrates (e.g., palmitoyl-CoA) at low concentrations (<80 µM).[2]
D-Bifunctional Protein (DBP)Straight-chain and branched-chain 3-hydroxyacyl-CoAsActive with a range of straight-chain and 2-methyl-branched-chain fatty acids. The dehydrogenase domain is specific for D-stereoisomers.[6][7]
Peroxisomal Thiolase3-Ketoacyl-CoAsBroad specificity for various chain lengths.[8]

Table 2: Representative Tissue Concentrations of Acyl-CoA Esters

TissueAcyl-CoA SpeciesConcentration (nmol/g wet weight)Reference
Rat LiverTotal Acyl-CoA83 ± 11[9]
Hamster HeartTotal Acyl-CoA61 ± 9[9]
Rat HeartPolyunsaturated Acyl-CoAsReported for the first time in the study.[10]
Rat KidneyPolyunsaturated Acyl-CoAsReported for the first time in the study.[10]
Rat Skeletal MusclePolyunsaturated Acyl-CoAsReported for the first time in the study.[10]

Signaling Pathways and Logical Relationships

Peroxisomal Beta-Oxidation of Tridecanoyl-CoA

The following diagram illustrates the sequential enzymatic reactions involved in the degradation of tridecanoyl-CoA within the peroxisome, highlighting the position of this compound.

Peroxisomal_Beta_Oxidation_Tridecanoyl_CoA cluster_peroxisome Peroxisome Matrix Tridecanoyl_CoA Tridecanoyl-CoA (C13:0) Enoyl_CoA trans-2-Tridecenoyl-CoA Tridecanoyl_CoA->Enoyl_CoA ACOX1 (H₂O₂ produced) Hydroxyacyl_CoA D-3-Hydroxytridecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA D-Bifunctional Protein (Hydratase activity) Ketoacyl_CoA 3-Keto-tridecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA D-Bifunctional Protein (Dehydrogenase activity) NAD⁺ → NADH Undecanoyl_CoA Undecanoyl-CoA (C11:0) Ketoacyl_CoA->Undecanoyl_CoA Thiolase + Acetyl-CoA Final_Thiolysis Final Thiolysis Undecanoyl_CoA->Final_Thiolysis Multiple β-oxidation cycles Acetyl_CoA Acetyl-CoA Outside Acetyl_CoA->Outside To Cytosol/Mitochondria Propionyl_CoA Propionyl-CoA Propionyl_CoA->Outside To Mitochondria (Succinyl-CoA synthesis) Final_Thiolysis->Acetyl_CoA Final_Thiolysis->Propionyl_CoA Thiolase

Fig. 1: Peroxisomal beta-oxidation of tridecanoyl-CoA.
Consequences of D-Bifunctional Protein Deficiency

Defects in the HSD17B4 gene, which encodes D-bifunctional protein, lead to D-bifunctional protein deficiency, a severe peroxisomal disorder. This deficiency can affect either the hydratase activity, the dehydrogenase activity, or both. The following diagram illustrates the logical consequences of this deficiency.

DBP_Deficiency cluster_cause Genetic Cause cluster_protein Protein Level cluster_metabolic Metabolic Block cluster_accumulation Metabolite Accumulation cluster_symptoms Clinical Manifestations HSD17B4 Mutations in HSD17B4 gene DBP Defective D-Bifunctional Protein HSD17B4->DBP Hydratase_Block Impaired Hydratase Activity DBP->Hydratase_Block Dehydrogenase_Block Impaired Dehydrogenase Activity DBP->Dehydrogenase_Block VLCFA Very-Long-Chain Fatty Acids Hydratase_Block->VLCFA Branched_FA Branched-Chain Fatty Acids Hydratase_Block->Branched_FA Bile_Acid_Intermediates Bile Acid Intermediates Hydratase_Block->Bile_Acid_Intermediates Dehydrogenase_Block->VLCFA Dehydrogenase_Block->Branched_FA Dehydrogenase_Block->Bile_Acid_Intermediates Neuro Neurological Dysfunction (Hypotonia, Seizures) VLCFA->Neuro Sensory Vision and Hearing Impairment VLCFA->Sensory Branched_FA->Neuro Craniofacial Craniofacial Dysmorphism Branched_FA->Craniofacial Bile_Acid_Intermediates->Sensory

Fig. 2: Pathophysiology of D-Bifunctional Protein Deficiency.

Experimental Protocols

Protocol 1: Isolation of Peroxisomes from Rat Liver

This protocol is adapted from established methods for the subcellular fractionation of liver tissue to obtain a peroxisome-enriched fraction.

Materials:

  • Fresh or frozen rat liver

  • Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, 0.1% ethanol, pH 7.2)

  • Differential centrifugation equipment

  • Density gradient medium (e.g., Iodixanol or Percoll)

  • Potter-Elvehjem homogenizer

Procedure:

  • Homogenization: Mince the liver tissue in ice-cold homogenization buffer and homogenize using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 3,000 x g for 10 minutes) to pellet mitochondria.

    • Transfer the resulting supernatant to another tube and centrifuge at a higher speed (e.g., 25,000 x g for 20 minutes) to obtain a light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and lysosomes.

  • Density Gradient Centrifugation:

    • Resuspend the L-fraction pellet in homogenization buffer.

    • Layer the resuspended L-fraction onto a pre-formed density gradient (e.g., Iodixanol).

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).

    • Carefully collect the fraction corresponding to the density of peroxisomes.

  • Purity Assessment: Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes for peroxisomes (e.g., catalase), mitochondria (e.g., cytochrome c oxidase), and lysosomes (e.g., acid phosphatase).

Protocol 2: Measurement of D-3-Hydroxyacyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate.

Materials:

  • Isolated peroxisomal fraction or purified D-bifunctional protein

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • NAD⁺ solution

  • D-3-hydroxyacyl-CoA substrate (e.g., D-3-hydroxyhexadecanoyl-CoA)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD⁺ in a cuvette.

  • Add the peroxisomal fraction or purified enzyme to the cuvette and mix.

  • Initiate the reaction by adding the D-3-hydroxyacyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the rate of NADH production, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 3: Analysis of Acyl-CoA Esters by HPLC-MS/MS

This protocol provides a general workflow for the extraction and quantification of acyl-CoA esters, which can be adapted for the analysis of this compound.

Materials:

  • Tissue or cell sample

  • Extraction solvent (e.g., acetonitrile (B52724) or a methanol/chloroform mixture)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Solid-phase extraction (SPE) columns

  • HPLC system with a C18 reverse-phase column

  • Tandem mass spectrometer (MS/MS)

Procedure:

  • Extraction: Homogenize the tissue or cell sample in the extraction solvent containing internal standards.

  • Purification:

    • Centrifuge the homogenate to pellet proteins and other insoluble material.

    • Subject the supernatant to solid-phase extraction to enrich for acyl-CoA esters and remove interfering substances.

  • HPLC Separation:

    • Inject the purified extract onto the HPLC system.

    • Elute the acyl-CoA esters using a gradient of an appropriate mobile phase (e.g., acetonitrile and an aqueous buffer).

  • MS/MS Detection and Quantification:

    • Introduce the HPLC eluent into the mass spectrometer.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the target acyl-CoA ester (e.g., this compound) and the internal standard based on their specific precursor and product ion masses.

    • Construct a calibration curve using standards of known concentrations to determine the absolute concentration of the analyte in the sample.

Experimental Workflow for Acyl-CoA Analysis

The following diagram outlines a typical experimental workflow for the analysis of acyl-CoA esters from biological samples.

Acyl_CoA_Analysis_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization with Internal Standards Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification HPLC HPLC Separation (Reverse-Phase C18) Purification->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Fig. 3: Experimental workflow for acyl-CoA analysis.

Conclusion

This compound is a pivotal, yet understudied, intermediate in the peroxisomal beta-oxidation of tridecanoic acid. Its metabolism is critically dependent on the proper functioning of the D-bifunctional protein. Deficiencies in this enzyme lead to the accumulation of upstream metabolites and severe clinical consequences, underscoring the importance of this metabolic pathway. While direct quantitative data for this compound remains scarce, the methodologies for its study are well-established. Further research focusing on the specific kinetics of D-bifunctional protein with odd-chain fatty acid intermediates and the cellular concentrations of these metabolites will be crucial for a more complete understanding of peroxisomal lipid metabolism and for the development of potential therapeutic strategies for related disorders. This guide provides a foundational resource for researchers and professionals aiming to delve into this specialized area of cellular metabolism.

References

In-Depth Technical Guide: Regulation of 3-Hydroxytridecanoyl-CoA Levels In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxytridecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its cellular concentration is tightly regulated to ensure efficient energy production while preventing the accumulation of potentially toxic metabolites. This guide provides a comprehensive overview of the in vivo regulation of this compound levels, focusing on the enzymatic pathways, transcriptional control mechanisms, and detailed experimental protocols for its study. The primary enzymes responsible for the metabolism of this compound are 3-hydroxyacyl-CoA dehydrogenases. The expression of the genes encoding these enzymes is predominantly regulated by the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which acts as a key sensor of cellular fatty acid levels. Additionally, post-translational modifications, influenced by cellular energy status via NAD+-dependent deacetylases like SIRT1, play a role in modulating enzyme activity. This document summarizes the available quantitative data on related 3-hydroxyacyl-CoA concentrations, details experimental methodologies for their quantification and the assessment of relevant enzyme activities, and provides visual representations of the key metabolic and regulatory pathways.

Metabolic Pathways Involving this compound

This compound is an essential intermediate in two major metabolic pathways:

  • Mitochondrial Beta-Oxidation of Odd-Chain Fatty Acids: This is the primary catabolic pathway for fatty acids with an odd number of carbon atoms. This compound is formed during the third step of the beta-oxidation spiral.

  • Fatty Acid Elongation in Mitochondria: This pathway is involved in the synthesis of longer-chain fatty acids from shorter precursors.

The central reaction involving this compound is its oxidation to 3-ketotridecanoyl-CoA, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HADH). This reaction is a critical step in energy production from odd-chain fatty acids.

Metabolic Pathway of this compound cluster_regulation Regulation Tridecanoyl-CoA Tridecanoyl-CoA trans-2-Tridecenoyl-CoA trans-2-Tridecenoyl-CoA Tridecanoyl-CoA->trans-2-Tridecenoyl-CoA Acyl-CoA Dehydrogenase This compound This compound trans-2-Tridecenoyl-CoA->this compound Enoyl-CoA Hydratase 3-Ketotridecanoyl-CoA 3-Ketotridecanoyl-CoA This compound->3-Ketotridecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Undecanoyl-CoA + Acetyl-CoA Undecanoyl-CoA + Acetyl-CoA 3-Ketotridecanoyl-CoA->Undecanoyl-CoA + Acetyl-CoA Thiolase Further Beta-Oxidation Further Beta-Oxidation Undecanoyl-CoA + Acetyl-CoA->Further Beta-Oxidation PPARα PPARα HADH gene HADH gene PPARα->HADH gene Upregulates transcription SIRT1 SIRT1 HADH enzyme HADH enzyme SIRT1->HADH enzyme Modulates activity (deacetylation) 3-Hydroxyacyl-CoA\nDehydrogenase (HADH) 3-Hydroxyacyl-CoA Dehydrogenase (HADH) HADH gene->3-Hydroxyacyl-CoA\nDehydrogenase (HADH) expression PPARa Signaling Pathway cluster_nucleus Nucleus Fatty Acids (Ligands) Fatty Acids (Ligands) PPARα PPARα Fatty Acids (Ligands)->PPARα activate RXR RXR PPARα->RXR heterodimerizes with PPRE PPAR Response Element RXR->PPRE binds to Target Genes (e.g., HADH) Target Genes (e.g., HADH) PPRE->Target Genes (e.g., HADH) promotes transcription of Increased Enzyme Synthesis Increased Enzyme Synthesis Target Genes (e.g., HADH)->Increased Enzyme Synthesis Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Increased Enzyme Synthesis->Increased Fatty Acid Oxidation LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Internal Standard Addition Internal Standard Addition Homogenization->Internal Standard Addition Centrifugation Centrifugation Internal Standard Addition->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Conditioning Conditioning Supernatant Collection->Conditioning Loading Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Drying & Reconstitution Drying & Reconstitution Elution->Drying & Reconstitution Chromatographic Separation Chromatographic Separation Drying & Reconstitution->Chromatographic Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) Chromatographic Separation->Mass Spectrometry (MRM) Quantification Quantification Mass Spectrometry (MRM)->Quantification

Methodological & Application

Application Notes: Quantification of 3-Hydroxytridecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytridecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid β-oxidation. The accurate quantification of this and other acyl-CoAs is crucial for understanding cellular metabolism, diagnosing metabolic disorders, and for the development of therapeutic agents targeting metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and throughput. This document provides detailed protocols and application notes for the quantification of this compound using LC-MS/MS.

Overview of the Analytical Approach

The quantification of this compound from biological matrices typically involves three key steps:

  • Sample Preparation: Extraction of acyl-CoAs from the biological matrix and removal of interfering substances.

  • Chromatographic Separation: Separation of this compound from other analytes using liquid chromatography.

  • Mass Spectrometric Detection: Ionization of the target analyte and quantification using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of long-chain acyl-CoAs from cell cultures or tissue homogenates.

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Nitrogen gas evaporator

Procedure:

  • Internal Standard Spiking: Spike the biological sample with a known concentration of the internal standard (e.g., Heptadecanoyl-CoA) to correct for extraction losses and matrix effects.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load 500 µL of the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas at 30-40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% to 95% B

    • 6-8 min: 95% B

    • 8-8.1 min: 95% to 5% B

    • 8.1-10 min: 5% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Collision Gas: Argon.

  • MRM Transitions:

    • The precursor ion (Q1) for this compound corresponds to its protonated molecule [M+H]⁺. The molecular formula is C34H58N7O18P3S. The monoisotopic mass is 981.2827 g/mol . Therefore, the precursor ion (Q1) is m/z 982.29.

    • A common and specific fragmentation of acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.12 g/mol ). This results in a product ion (Q3) of m/z 475.17 for this compound.

    • Another characteristic product ion for all acyl-CoAs is the fragment corresponding to the adenosine (B11128) 3',5'-diphosphate at m/z 428.0365.[1]

    • A transition specific to the 3-hydroxyacyl moiety can be monitored for increased specificity, which may involve the loss of a water molecule.

Data Presentation

The following tables summarize the key parameters for the quantification of this compound.

Table 1: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound (Quantifier)982.3475.2Optimized for instrument
This compound (Qualifier)982.3428.0Optimized for instrument
Heptadecanoyl-CoA (Internal Standard)1022.4515.2Optimized for instrument

Table 2: Typical Performance Characteristics of the LC-MS/MS Method

ParameterValue
Limit of Detection (LOD)1-10 fmol
Limit of Quantification (LOQ)5-50 fmol
Linearity (R²)>0.99
Precision (RSD%)< 15%
Accuracy (Recovery %)85-115%

Note: These values are representative and may vary depending on the specific instrumentation and matrix.

Mandatory Visualizations

Signaling Pathway: Fatty Acid β-Oxidation

The following diagram illustrates the position of this compound as an intermediate in the mitochondrial fatty acid β-oxidation spiral.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (C13) Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA (C11) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow

This diagram outlines the major steps in the quantification of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for this compound analysis.

Stability Considerations

Long-chain 3-hydroxyacyl-CoAs can be susceptible to degradation. It is recommended to keep samples on ice or at 4°C during preparation and to store extracts at -80°C for long-term storage to minimize degradation.[2][3][4] Repeated freeze-thaw cycles should be avoided.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. Careful sample preparation and optimization of LC and MS parameters are key to achieving accurate and reproducible results. This methodology can be a valuable tool for researchers and scientists in the fields of metabolic research and drug development.

References

Application Notes and Protocols for 3-Hydroxytridecanoyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species, such as 3-hydroxytridecanoyl-CoA, in biological tissues is essential for understanding metabolic regulation, identifying biomarkers for disease, and in the development of therapeutic agents. This compound is an intermediate in the β-oxidation of odd-chain fatty acids. This document provides a detailed protocol for the extraction of this compound from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While the presented protocol is optimized for this compound, it is based on established methods for long-chain acyl-CoA extraction and is expected to be applicable to a broad range of similar molecules.

Data Presentation

Table 1: Illustrative Concentrations of Individual Long-Chain Acyl-CoA Esters in Various Tissues

Acyl-CoA SpeciesPig Heart (nmol/g wet wt.)Rat Heart (nmol/g wet wt.)Rat Skeletal Muscle (nmol/g wet wt.)
Myristoleoyl-CoA (14:1)2.01 ± 0.282.51 ± 0.350.81 ± 0.15
Palmitoyl-CoA (16:0)1.89 ± 0.252.39 ± 0.330.73 ± 0.13
Linoleoyl-CoA (18:2)2.01 ± 0.292.54 ± 0.360.79 ± 0.14
Oleoyl-CoA (18:1)1.84 ± 0.262.33 ± 0.320.71 ± 0.13
Stearoyl-CoA (18:0)0.87 ± 0.121.58 ± 0.220.39 ± 0.07
Total Long-Chain Acyl-CoA 11.34 ± 1.48 14.51 ± 2.11 4.35 ± 0.71

Data is adapted from Woldegiorgis, G., et al. (1985). Determination of individual long-chain fatty acyl-CoA esters in heart and skeletal muscle. Analytical Biochemistry, 150(1), 8-12.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Tissue 1. Tissue Collection (Flash-freeze in liquid N2) Homogenization 2. Homogenization (in ice-cold buffer) Tissue->Homogenization Solvent_Extraction 3. Solvent Extraction (e.g., Acetonitrile (B52724)/Isopropanol) Homogenization->Solvent_Extraction SPE 4. Solid-Phase Extraction (SPE) (for purification and concentration) Solvent_Extraction->SPE LCMS 5. LC-MS/MS Analysis (Quantification of this compound) SPE->LCMS Data_Analysis 6. Data Analysis (Concentration determination) LCMS->Data_Analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Experimental Protocols

This protocol is a synthesis of established methods for the extraction of long-chain acyl-CoAs from tissues. It is crucial to work quickly and keep samples on ice throughout the procedure to minimize enzymatic degradation of acyl-CoAs.

Materials and Reagents
  • Tissue: Fresh or frozen tissue of interest (e.g., liver, heart, muscle).

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9.

  • Extraction Solvents:

    • 2-propanol

    • Acetonitrile

  • Internal Standard: A suitable internal standard, such as a stable isotope-labeled this compound or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), should be used for accurate quantification.

  • Solid-Phase Extraction (SPE) Columns: C18 SPE cartridges.

  • SPE Conditioning Solvent: Methanol (B129727).

  • SPE Equilibration Solvent: Deionized water.

  • SPE Wash Solution: 2% Formic acid in water.

  • SPE Elution Buffer: 2% Ammonium (B1175870) hydroxide (B78521) in methanol.

  • LC-MS/MS Solvents: As required for the specific LC-MS/MS method (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).

  • Equipment:

    • Homogenizer (e.g., glass Dounce or mechanical)

    • Centrifuge (capable of 4°C)

    • SPE manifold

    • Nitrogen evaporator

    • LC-MS/MS system

Protocol

1. Tissue Homogenization

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold homogenization buffer and the appropriate amount of internal standard.

  • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

  • Add 1 mL of 2-propanol to the homogenate and homogenize again.

2. Solvent Extraction

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of acetonitrile, vortex vigorously for 30 seconds, and incubate on ice for 10 minutes.

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

3. Solid-Phase Extraction (SPE) Purification

  • Condition the SPE column: Pass 3 mL of methanol through the C18 SPE column.

  • Equilibrate the SPE column: Pass 3 mL of deionized water through the column.

  • Load the sample: Load the supernatant from the solvent extraction step onto the SPE column.

  • Wash the column:

    • Wash with 3 mL of 2% formic acid in water.

    • Wash with 3 mL of methanol.

  • Elute the acyl-CoAs: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol. Collect the eluate.

4. Sample Concentration and Reconstitution

  • Dry the eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50% methanol in water).

  • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Analyze the extracted samples using a validated LC-MS/MS method for the detection and quantification of this compound.

  • The method should be optimized for the separation of long-chain acyl-CoAs and use multiple reaction monitoring (MRM) for sensitive and specific detection.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and using a standard curve.

Concluding Remarks

This document provides a comprehensive protocol for the extraction of this compound from tissue samples. The successful implementation of this protocol will enable researchers to accurately quantify this important metabolite, facilitating a deeper understanding of its role in health and disease. It is recommended to optimize the protocol for specific tissue types and analytical instrumentation to ensure the highest quality data.

Application Notes and Protocols for Utilizing 3-Hydroxytridecanoyl-CoA as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytridecanoyl-CoA is a long-chain 3-hydroxyacyl-CoA intermediate of the mitochondrial fatty acid β-oxidation pathway. The enzymes that metabolize this substrate are crucial for energy homeostasis, and their dysfunction is implicated in various metabolic disorders. Accurate and reliable enzyme assays using this compound are therefore essential for basic research, disease diagnostics, and the development of therapeutic agents. These application notes provide detailed protocols for the synthesis of this compound and its use in spectrophotometric and coupled enzyme assays to determine the activity of L-3-hydroxyacyl-CoA dehydrogenase (LCHAD).

Biochemical Pathway: Mitochondrial Fatty Acid β-Oxidation

The catabolism of fatty acids occurs in the mitochondria through a cyclic four-step process known as β-oxidation. This compound is a key intermediate in the third step of this pathway, where it is oxidized by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD).

beta_oxidation cluster_0 Mitochondrial Matrix cluster_1 Cofactors Fatty_Acyl_CoA Tridecanoyl-CoA (C13) Enoyl_CoA trans-2-Tridecenoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FADH2 FADH₂ Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase H2O H₂O Ketoacyl_CoA 3-Ketotridecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) NAD NAD⁺ Shortened_Acyl_CoA Undecanoyl-CoA (C11) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase CoASH CoA-SH FAD FAD NADH NADH + H⁺ synthesis_workflow cluster_0 Step 1: Acyl-CoA Synthesis cluster_1 Step 2: Hydration Start1 trans-2-Tridecenoic Acid + CoA-SH + ATP Enzyme1 Acyl-CoA Synthetase Start1->Enzyme1 Product1 trans-2-Tridecenoyl-CoA Enzyme1->Product1 Enzyme2 Enoyl-CoA Hydratase Product1->Enzyme2 Product2 This compound Enzyme2->Product2 direct_assay_workflow Prepare_Reaction_Mixture Prepare reaction mixture: - Buffer - NAD⁺ - this compound Equilibrate Equilibrate to assay temperature (e.g., 37°C) Prepare_Reaction_Mixture->Equilibrate Initiate_Reaction Initiate reaction by adding L-3-Hydroxyacyl-CoA Dehydrogenase Equilibrate->Initiate_Reaction Measure_Absorbance Monitor the increase in absorbance at 340 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate enzyme activity based on the rate of NADH formation Measure_Absorbance->Calculate_Activity coupled_assay_workflow Prepare_Reaction_Mixture Prepare reaction mixture: - Buffer - NAD⁺ - CoA-SH - 3-Ketoacyl-CoA Thiolase - this compound Equilibrate Equilibrate to assay temperature (e.g., 30°C) Prepare_Reaction_Mixture->Equilibrate Initiate_Reaction Initiate reaction by adding L-3-Hydroxyacyl-CoA Dehydrogenase Equilibrate->Initiate_Reaction Measure_Absorbance Monitor the increase in absorbance at 340 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate enzyme activity based on the rate of NADH formation Measure_Absorbance->Calculate_Activity

Application Notes: In Vitro Analysis of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxyacyl-CoA Dehydrogenase (HADH) is a crucial enzyme in the mitochondrial fatty acid β-oxidation spiral.[1] It catalyzes the third step in this pathway, the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[2] This process is essential for converting medium-chain and short-chain fatty acids into energy.[3] HADH is vital for the normal function of high-energy-demand tissues such as the heart, liver, and skeletal muscles.[3] Dysregulation or deficiency of HADH is associated with various metabolic disorders, including familial hyperinsulinemic hypoglycemia and 3-hydroxyacyl-CoA dehydrogenase deficiency.[3][4] Furthermore, emerging evidence links HADH expression levels and activity to the progression of certain cancers, highlighting its potential as a therapeutic target.[5]

These application notes provide a detailed protocol for a continuous spectrophotometric assay to measure HADH activity in vitro. The method is based on monitoring the change in absorbance resulting from the reduction of NAD+ to NADH or the oxidation of NADH to NAD+.[1]

Principle of the Assay

The activity of HADH is determined by monitoring the change in NADH concentration spectrophotometrically at a wavelength of 340 nm. The enzyme catalyzes the reversible reaction:

L-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+ [2]

The rate of HADH activity can be measured in two directions:

  • Forward Reaction (Oxidation): Measures the production of NADH (increase in absorbance at 340 nm) using L-3-hydroxyacyl-CoA as the substrate.

  • Reverse Reaction (Reduction): Measures the consumption of NADH (decrease in absorbance at 340 nm) using a 3-ketoacyl-CoA substrate, such as acetoacetyl-CoA.[6] The reverse reaction is often preferred due to the greater stability and commercial availability of the substrate (acetoacetyl-CoA).

The rate of change in absorbance at 340 nm is directly proportional to the HADH enzyme activity in the sample.

Experimental Protocols

Protocol 1: Spectrophotometric Assay of HADH Activity (Reverse Reaction)

This protocol is adapted from established methods for determining HADH activity by monitoring the oxidation of NADH.[6][7]

A. Sample Preparation

  • Tissue Homogenates: Weigh approximately 100 mg of tissue and homogenize on ice in 1 ml of ice-cold Assay Buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.3).[8] Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.[8] Collect the supernatant and keep it on ice for the assay.

  • Cultured Cells: Collect cells (e.g., 5 x 10^6) by centrifugation.[8] Resuspend the cell pellet in 1 ml of ice-cold Assay Buffer and lyse the cells by sonication or other appropriate methods.[8][9] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[9] The resulting supernatant is the enzyme sample.

  • Purified/Recombinant Enzyme: Dilute the enzyme solution to a working concentration (e.g., 0.2 - 0.7 units/ml) using cold Assay Buffer immediately before use.[6]

B. Reagent Preparation

Prepare all reagents in deionized water and store appropriately.

ReagentStock ConcentrationPreparation InstructionsStorage
Potassium Phosphate Buffer (Reagent A) 100 mM, pH 7.3Dissolve Potassium Phosphate, Monobasic in deionized water. Adjust pH to 7.3 at 37°C with 1 M KOH.4°C
S-Acetoacetyl-CoA Solution (Reagent B) 5.4 mMDissolve S-Acetoacetyl Coenzyme A, Sodium Salt in cold Reagent A.On ice
β-NADH Solution (Reagent C) 6.4 mMDissolve β-Nicotinamide Adenine Dinucleotide, Reduced Form, Disodium Salt in cold Reagent A. Prepare fresh daily. On ice, dark
HADH Enzyme Sample (Reagent D) VariablePrepare sample as described in Section A. Dilute in cold Reagent A to a concentration of 0.2 - 0.7 units/ml.On ice

C. Assay Procedure

The following procedure is for a standard 3.0 ml cuvette. Volumes can be scaled down for use in a 96-well microplate.

  • Set up a thermostatted spectrophotometer to read absorbance at 340 nm (A340nm) at a constant temperature of 37°C.[6]

  • Prepare a "Test" and a "Blank" cuvette for each sample.

  • Pipette the following reagents into the cuvettes:[6]

ReagentTest CuvetteBlank Cuvette
Reagent A (Buffer)2.80 ml2.90 ml
Reagent B (Acetoacetyl-CoA)0.05 ml0.05 ml
Reagent C (NADH)0.05 ml0.05 ml
  • Mix the contents by inversion and incubate the cuvettes in the spectrophotometer at 37°C for 2-3 minutes to reach thermal equilibrium.[6]

  • Monitor the A340nm until the reading is stable.

  • To initiate the reaction, add 0.10 ml of Reagent D (Enzyme Sample) to the Test Cuvette .

  • To the Blank Cuvette , add 0.10 ml of Reagent A (Buffer) to account for any non-enzymatic NADH degradation.

  • Immediately mix by inversion and start recording the decrease in A340nm every 15 seconds for approximately 5 minutes.[6]

D. Calculation of Enzyme Activity

  • Determine the rate of change in absorbance per minute (ΔA340nm/min) from the linear portion of the curve for both the Test and the Blank.

  • Subtract the rate of the Blank from the rate of the Test to get the corrected rate (ΔA_corrected).

    • ΔA_corrected = (ΔA340nm/min)_Test - (ΔA340nm/min)_Blank

  • Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    Activity (U/ml) = (ΔA_corrected × Total Volume (ml)) / (6.22 × Sample Volume (ml) × Light Path (cm))

    • Unit Definition: One unit (U) of HADH activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of acetoacetyl-CoA to L-3-hydroxybutyryl-CoA per minute at pH 7.3 and 37°C.[6]

Quantitative Data Summary

Table 1: Reaction Mixture Composition
ComponentStock ConcentrationVolume per 3ml AssayFinal Concentration
Potassium Phosphate Buffer100 mM (pH 7.3)2.80 ml~97 mM
S-Acetoacetyl-CoA5.4 mM0.05 ml0.09 mM
β-NADH6.4 mM0.05 ml~0.1 mM
Enzyme SampleVariable0.10 mlVariable

Final concentrations are approximate as described in reference literature.[6]

Table 2: Kinetic Parameters of HADH Isoforms
Enzyme Source/IsoformSubstrateKm (µM)Vmax (µmol/mg/min)Reference
R. eutropha FadB'Acetoacetyl-CoA48149[10]
Pig Heart L-3-HADHMedium-chain acyl-CoAsVariesVaries[11]

Note: Kinetic parameters are highly dependent on the specific isoform, substrate chain length, and assay conditions.[11]

Visualizations

HADH_Pathway cluster_beta_oxidation Mitochondrial β-Oxidation Cycle cluster_cofactors FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA ACAD HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA ECH KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA HADH NAD NAD+ NextAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->NextAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase NADH NADH KetoacylCoA->NADH NAD->HydroxyacylCoA

Caption: Role of HADH in the mitochondrial fatty acid β-oxidation pathway.

HADH_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis SamplePrep Sample Preparation (Tissue, Cells) Initiate Initiate with Enzyme Sample SamplePrep->Initiate ReagentPrep Reagent Preparation (Buffer, Substrate, NADH) ReactionSetup Set up Reaction Mix (Buffer, Substrate, NADH) ReagentPrep->ReactionSetup Incubate Equilibrate at 37°C ReactionSetup->Incubate Incubate->Initiate Measure Measure A340nm Decrease (Kinetic Mode) Initiate->Measure CalcRate Calculate Rate (ΔA/min) Measure->CalcRate CalcActivity Calculate Enzyme Activity (U/ml) CalcRate->CalcActivity

Caption: Experimental workflow for the in vitro HADH activity assay.

HADH_Signaling cluster_cell Mechanism of Hyperinsulinism in HADH Deficiency HADH HADH GLUD1 Glutamate Dehydrogenase 1 (GLUD1) HADH->GLUD1 Inhibits Insulin (B600854) Insulin Secretion GLUD1->Insulin Promotes PancreaticCell Pancreatic β-cell AminoAcids Amino Acids AminoAcids->GLUD1 Activates

Caption: HADH's inhibitory role on GLUD1 in regulating insulin secretion.

References

Application Notes and Protocols for the Analysis of 3-Hydroxytridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for 3-hydroxytridecanoyl-CoA is presented below. These values are computationally derived and should be used as a guide.

PropertyValueSource
Molecular FormulaC34H58N7O18P3SN/A
Molecular Weight997.85 g/mol N/A
XLogP3-5.5N/A
Hydrogen Bond Donor Count11N/A
Hydrogen Bond Acceptor Count25N/A
Rotatable Bond Count31N/A

Metabolic Pathway: Mitochondrial Fatty Acid Beta-Oxidation

3-Hydroxyacyl-CoAs are key intermediates in the mitochondrial beta-oxidation of fatty acids. This pathway sequentially shortens the fatty acyl-CoA chain, releasing acetyl-CoA in each cycle, which can then enter the citric acid cycle for energy production.

fatty_acid_beta_oxidation Acyl_CoA Fatty Acyl-CoA (C13) Enoyl_CoA Trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (C11) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase (CoA-SH) sample_prep_workflow start Biological Sample (Tissue or Cells) homogenize Homogenize in Acid with Internal Standard start->homogenize centrifuge Centrifuge homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (SPE) supernatant->spe dry Evaporate to Dryness spe->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms gcms_workflow start Acyl-CoA Extract hydrolysis Alkaline Hydrolysis start->hydrolysis acidification Acidification hydrolysis->acidification extraction Liquid-Liquid Extraction acidification->extraction dry Evaporate to Dryness extraction->dry derivatization Derivatization (e.g., Silylation) dry->derivatization gcms GC-MS Analysis derivatization->gcms

Application of 3-Hydroxytridecanoyl-CoA in Lipidomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytridecanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including energy metabolism and the biosynthesis of complex lipids. The study of specific acyl-CoA species, such as this compound, is a key aspect of lipidomics research, offering insights into cellular metabolic states, disease pathogenesis, and potential therapeutic targets. While specific research on this compound is limited, its role can be inferred from the broader understanding of medium-chain 3-hydroxyacyl-CoAs.

These molecules are intermediates in the mitochondrial beta-oxidation of fatty acids. Dysregulation of these pathways is associated with various metabolic disorders. Therefore, the accurate quantification and functional analysis of this compound can provide valuable information for understanding disease mechanisms and for the development of novel therapeutic strategies.

Application Notes

Biomarker Discovery in Metabolic Disorders

Medium-chain 3-hydroxyacyl-CoAs are intermediates in fatty acid β-oxidation. Deficiencies in enzymes involved in this pathway, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, can lead to the accumulation of specific acyl-CoA species. While not directly measured, the corresponding acylcarnitines are used as key biomarkers for screening these disorders[1][2]. Therefore, the direct and quantitative analysis of this compound in tissues and cells could serve as a more direct and potentially more sensitive biomarker for certain inborn errors of metabolism.

Investigation of Cellular Signaling Pathways

Medium-chain fatty acids and their metabolites have been shown to act as signaling molecules, influencing key cellular pathways. For instance, medium-chain fatty acids can act as activators of peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism[3][4][5]. Additionally, fatty acid metabolism is intricately linked to the mTOR signaling pathway, which is a central regulator of cell growth and metabolism[6]. Although direct evidence for this compound is lacking, it is plausible that as a product of fatty acid metabolism, its levels could influence these signaling cascades, making it a molecule of interest in cancer and metabolic disease research.

Target for Drug Development

The enzymes that metabolize 3-hydroxyacyl-CoAs, such as 3-hydroxyacyl-CoA dehydrogenases, represent potential targets for therapeutic intervention in metabolic diseases[7][8]. Developing assays to quantify the substrates and products of these enzymes, including this compound, is crucial for the screening and characterization of potential drug candidates that modulate their activity.

Quantitative Data

Acyl-CoA SpeciesCell/Tissue TypeConcentration (pmol/10^6 cells or pmol/mg tissue)Reference
Acetyl-CoAHepG2 cells10.644 ± 1.364[9][10][11]
Propionyl-CoAHepG2 cells3.532 ± 0.652[9][10][11]
Butyryl-CoAHepG2 cells1.013 ± 0.159[9][10][11]
Valeryl-CoAHepG2 cells1.118 ± 0.143[9][10][11]
Crotonoyl-CoAHepG2 cells0.032 ± 0.015[9][10][11]
Lactoyl-CoAHepG2 cells0.011 ± 0.003[9][10][11]
Total Fatty Acyl-CoAsRAW264.7 cells12 ± 1.0[12]
Total Fatty Acyl-CoAsMCF7 cells80.4 ± 6.1[12]

Note: The concentrations of acyl-CoAs can vary significantly depending on the cell type, metabolic state, and analytical method used. The data above should be considered as a general guide.

Experimental Protocols

The gold standard for the sensitive and specific quantification of acyl-CoAs in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a general protocol that can be adapted for the analysis of this compound.

Protocol 1: Quantification of this compound by LC-MS/MS

1. Sample Preparation (from cultured cells)

  • Cell Lysis and Extraction:

    • Aspirate culture medium from adherent cells grown in a 6-well plate (typically 1-2 x 10^6 cells).

    • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cells to quench metabolic activity and precipitate proteins.

    • Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

    • Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain 3-hydroxyacyl-CoA not present in the sample).

    • Sonicate the sample on ice (e.g., 10 cycles of 0.5s on, 1s off) to ensure complete cell lysis.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for solid-phase extraction.

  • Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

    • Condition an Oasis HLB 1cc (30 mg) SPE column by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned SPE column.

    • Wash the column with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating acyl-CoAs.

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the acyl-CoAs, and then return to the initial conditions for column re-equilibration. The exact gradient should be optimized for the specific separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine group.

    • Optimization: Collision energy and other source parameters should be optimized for each analyte to achieve maximum sensitivity.

3. Data Analysis

  • Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated with known concentrations of the analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation Sample Biological Sample (Cells or Tissue) Quench Metabolic Quenching & Protein Precipitation Sample->Quench Extract Extraction of Acyl-CoAs Quench->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify LC_MS LC-MS/MS Analysis Purify->LC_MS Data Data Acquisition LC_MS->Data Quant Quantification Data->Quant Bio Biological Interpretation Quant->Bio

Caption: Experimental workflow for the lipidomic analysis of this compound.

signaling_pathway cluster_beta_oxidation Mitochondrial Beta-Oxidation cluster_signaling Potential Signaling Influence cluster_cellular_response Cellular Response FA Fatty Acids AcylCoA Fatty Acyl-CoA FA->AcylCoA ThreeHydroxy This compound (Intermediate) AcylCoA->ThreeHydroxy AcetylCoA Acetyl-CoA ThreeHydroxy->AcetylCoA PPAR PPARα ThreeHydroxy->PPAR Activates mTOR mTOR Signaling ThreeHydroxy->mTOR Influences GeneExp Gene Expression (Lipid Metabolism) PPAR->GeneExp CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Hypothetical role of this compound in cellular metabolism and signaling.

References

Application Notes and Protocols: Investigating 3-Hydroxytridecanoyl-CoA Metabolism with CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytridecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Dysregulation of this metabolic pathway is implicated in various metabolic disorders. The advent of CRISPR-Cas9 technology provides a powerful tool to precisely edit the genome of cellular and animal models, enabling researchers to elucidate the function of specific enzymes involved in this compound metabolism and to explore potential therapeutic interventions.

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for studying this compound metabolism. We detail protocols for gene knockout of critical enzymes, quantitative analysis of metabolic changes, and provide illustrative data and pathway diagrams.

Key Enzymes in this compound Metabolism

The primary enzyme responsible for the conversion of this compound to 3-ketotridecanoyl-CoA in mitochondrial beta-oxidation is 3-hydroxyacyl-CoA dehydrogenase . In humans, this activity is carried out by several enzymes with varying substrate specificities. For medium-chain 3-hydroxyacyl-CoAs like this compound, the key enzymes are:

  • Hydroxyacyl-Coenzyme A dehydrogenase (HADH) : This enzyme is crucial for the beta-oxidation of short and medium-chain fatty acids.[1][2]

  • 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) : This multifunctional enzyme also participates in the beta-oxidation of fatty acids, alongside its roles in steroid metabolism.[3][4][5]

Targeting the genes encoding these enzymes, namely HADH and HSD17B10, using CRISPR-Cas9 allows for the investigation of their specific roles in this compound metabolism.

Data Presentation: Quantitative Analysis of Metabolites

CRISPR-Cas9 mediated knockout of genes involved in fatty acid oxidation leads to measurable changes in the cellular lipidome. The following tables summarize representative quantitative data obtained from hypothetical experiments where HADH is knocked out in a human cell line (e.g., HEK293T or HepG2). The data illustrates the expected accumulation of 3-hydroxy fatty acid intermediates.

Table 1: Relative Abundance of this compound

Cell LineRelative Peak Area of this compound (normalized to internal standard)Fold Change (KO vs. Wild Type)
Wild Type1.00 ± 0.15-
HADH Knockout4.75 ± 0.524.75

Table 2: Broader Impact on Medium-Chain 3-Hydroxy Fatty Acids

AnalyteWild Type (Relative Abundance)HADH Knockout (Relative Abundance)Fold Change
3-Hydroxydodecanoyl-CoA1.00 ± 0.123.98 ± 0.453.98
3-Hydroxytetradecanoyl-CoA1.00 ± 0.182.51 ± 0.332.51

Data are presented as mean ± standard deviation from three biological replicates.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of HADH in Human Cells using Lentivirus

This protocol describes the generation of a stable HADH knockout cell line using a lentiviral delivery system.

Materials:

  • Human cell line (e.g., HEK293T)

  • LentiCRISPRv2 plasmid (Addgene #52961)

  • pMD2.G (Addgene #12259) and psPAX2 (Addgene #12260) packaging plasmids

  • Lipofectamine 3000 (Thermo Fisher Scientific)

  • Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Puromycin (B1679871)

  • Polybrene

  • sgRNA design tool (e.g., CRISPOR)

  • Oligonucleotides for sgRNA cloning

  • T4 DNA ligase and buffer

  • Stellar Competent Cells (Clontech)

  • Plasmid purification kit

  • DNA sequencing services

  • Western blot reagents

  • PCR reagents and primers for genomic DNA analysis

Procedure:

  • sgRNA Design and Cloning:

    • Design two to three sgRNAs targeting a conserved early exon of the HADH gene using an online tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the BsmBI-digested LentiCRISPRv2 plasmid.

    • Transform the ligated product into competent E. coli, select for ampicillin (B1664943) resistance, and verify the correct insertion by Sanger sequencing.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the LentiCRISPRv2-HADH-sgRNA plasmid, pMD2.G, and psPAX2 using Lipofectamine 3000 in Opti-MEM.

    • After 6-8 hours, replace the transfection medium with fresh DMEM.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.

  • Transduction of Target Cells:

    • Seed the target cells in a 6-well plate.

    • On the following day, transduce the cells with the lentivirus at various multiplicities of infection (MOIs) in the presence of Polybrene (8 µg/mL).

    • After 24 hours, replace the medium with fresh medium.

  • Selection and Validation of Knockout Cells:

    • 48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration.

    • Culture the cells in selection medium until a stable pool of resistant cells is established.

    • Validate the knockout by:

      • Genomic DNA analysis: Extract genomic DNA, PCR amplify the target region, and perform a T7 Endonuclease I assay or Sanger sequencing to detect indels.

      • Western Blot: Lyse the cells and perform a western blot using an anti-HADH antibody to confirm the absence of the protein.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines the steps for extracting and quantifying this compound from cultured cells.

Materials:

  • Wild type and HADH knockout cell pellets

  • Internal standard (e.g., deuterated 3-hydroxyacyl-CoA)

  • Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation and Extraction:

    • Resuspend cell pellets in a known volume of ice-cold methanol containing the internal standard.

    • Sonicate the samples on ice to lyse the cells and precipitate proteins.

    • Centrifuge at high speed to pellet the debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

  • Solid Phase Extraction (SPE) for Cleanup:

    • Reconstitute the dried extract in a small volume of loading buffer.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile).

    • Dry the eluate under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried sample in the initial mobile phase.

    • Inject the sample onto a C18 reversed-phase column.

    • Perform a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Use a tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the amount of this compound by comparing the area ratio to a standard curve.

Visualizations

Signaling Pathway

fatty_acid_beta_oxidation cluster_mitochondrion Mitochondrial Matrix tridecanoyl_coa Tridecanoyl-CoA (C13) enoyl_coa trans-Δ2-Tridecenoyl-CoA tridecanoyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa This compound enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketotridecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (HADH, HSD17B10) propionyl_coa Propionyl-CoA (C3) ketoacyl_coa->propionyl_coa Thiolase acetyl_coa Acetyl-CoA (C2) ketoacyl_coa->acetyl_coa Thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle crispr CRISPR-Cas9 Knockout of HADH/HSD17B10 crispr->hydroxyacyl_coa Blocks conversion

Caption: Mitochondrial beta-oxidation of tridecanoyl-CoA.

Experimental Workflow

crispr_workflow cluster_design Step 1: Design & Cloning cluster_virus Step 2: Lentivirus Production cluster_knockout Step 3: Knockout Cell Line Generation cluster_analysis Step 4: Metabolomic Analysis sgrna_design sgRNA Design for HADH cloning Cloning into LentiCRISPRv2 sgrna_design->cloning transfection Co-transfection of HEK293T cloning->transfection harvest Virus Harvest & Titration transfection->harvest transduction Transduction of Target Cells harvest->transduction selection Puromycin Selection transduction->selection validation Validation (Sequencing & Western Blot) selection->validation extraction Metabolite Extraction validation->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis lcms->data

Caption: Workflow for studying this compound metabolism.

Conclusion

The integration of CRISPR-Cas9 technology with advanced analytical techniques like LC-MS/MS offers a robust platform for dissecting the complexities of fatty acid metabolism. By following the protocols outlined in these application notes, researchers can effectively create targeted gene knockouts and quantify the resulting metabolic perturbations, leading to a deeper understanding of the role of enzymes like HADH and HSD17B10 in this compound metabolism and its implications for human health and disease.

References

Troubleshooting & Optimization

optimizing mass spectrometry settings for 3-hydroxytridecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3-hydroxytridecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for analyzing this compound?

A1: Electrospray ionization (ESI) is the most widely used and effective technique for ionizing acyl-CoA molecules, including this compound.[1][2] It is a soft ionization method suitable for large, polar, and thermally labile molecules. Both positive and negative ion modes can be used, though positive ion mode is often reported to be more sensitive for acyl-CoA species.[3][4]

Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A2: For this compound (molecular formula: C₃₄H₆₂N₇O₁₉P₃S; approximate molecular weight: 997.89 g/mol ), you should look for the protonated precursor ion [M+H]⁺ at approximately m/z 998.9. In tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern. The most common and abundant fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[3][5][6] Therefore, the primary product ion to monitor in a Multiple Reaction Monitoring (MRM) experiment would be approximately m/z 491.9. Another common fragment ion observed for all acyl-CoAs is the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0.[7][8]

Q3: How can I improve the signal intensity of my analyte?

A3: Low signal intensity for acyl-CoAs can result from several factors:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis. Ensure samples are processed quickly, kept on ice or at 4°C, and stored at -80°C. Use acidic conditions in your extraction and mobile phases to improve stability.[9]

  • Inefficient Ionization: Optimize ESI source parameters, including sprayer voltage, nebulizer gas flow, and desolvation temperature.[10][11] The mobile phase composition is also critical; reversed-phase solvents like acetonitrile (B52724) and methanol (B129727) are preferable.[10]

  • Ion Suppression: Biological matrices are complex and can suppress the ionization of the target analyte. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances like salts and phospholipids.[9]

  • Suboptimal MS Parameters: Fine-tune the collision energy (CE) and declustering potential (DP) for the specific MRM transition of this compound to maximize fragmentation efficiency.[9]

Troubleshooting Guides

Issue 1: No Signal or Very Low Signal Detected

This guide provides a systematic approach to diagnosing a total or near-total loss of signal for this compound.

G start Start: No/Low Signal check_ms 1. Infuse Standard Is the MS responsive? start->check_ms ms_issue Troubleshoot Mass Spectrometer (e.g., clean source, recalibrate) check_ms->ms_issue  No   check_lc 2. Check LC System Is there pressure? Any leaks? check_ms->check_lc  Yes   lc_issue Troubleshoot LC System (e.g., check pumps, connections, column) check_lc->lc_issue  No   check_sample 3. Evaluate Sample Integrity Prepare fresh standards & samples check_lc->check_sample  Yes   sample_issue Sample Degradation Likely Review sample prep & storage protocol check_sample->sample_issue  No Change   check_params 4. Verify MS Method Parameters Correct m/z values? Dwell times? check_sample->check_params  Signal Restored   params_issue Correct MS Method Parameters Re-enter precursor/product ions check_params->params_issue  No   optimize System OK. Proceed to Optimization. check_params->optimize  Yes  

Caption: A logical workflow for troubleshooting low LC-MS signal.

Issue 2: Poor Peak Shape or High Background Noise

Poor chromatography can significantly impact quantification and sensitivity.

  • Symptom: Tailing or fronting peaks.

    • Possible Cause: Column degradation, improper mobile phase pH, or interaction with active sites in the flow path.

    • Solution: Replace the guard or analytical column. Ensure the mobile phase pH is appropriate for the analyte and column type. Use of an acid like formic acid is common.

  • Symptom: Split peaks.

    • Possible Cause: Clogged frit, partially blocked injector, or column void.

    • Solution: Filter samples before injection. Back-flush the column or replace it if necessary. Check the injector for blockages.

  • Symptom: High background noise.

    • Possible Cause: Contaminated mobile phase, solvent lines, or ESI source.

    • Solution: Use high-purity LC-MS grade solvents. Purge the system with a strong solvent like isopropanol. Clean the ESI source components (capillary, cone/orifice).

Optimized Mass Spectrometry Parameters

The following table provides typical starting parameters for the analysis of acyl-CoAs on a triple quadrupole mass spectrometer using ESI. These should be optimized for your specific instrument and application.

ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)Generally provides higher sensitivity for acyl-CoA molecules.[3]
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process. Lower voltages can sometimes reduce in-source fragmentation and improve stability.[10]
Desolvation Temp. 350 - 500 °CFacilitates the evaporation of solvent from charged droplets to release gas-phase ions.
Desolvation Gas Flow 600 - 1000 L/HrAids in desolvation. The optimal flow rate depends on the liquid flow rate from the LC.[10]
Cone/Orifice Voltage 20 - 50 VA higher voltage can promote in-source fragmentation, which can be used strategically, but may also reduce the precursor ion signal.[7]
Nebulizer Gas NitrogenStandard nebulizing gas.

MRM Transition Parameters for this compound

Quantitative analysis is best performed using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound998.9491.950-10030 - 45 (Optimize)
This compound998.9428.050-10040 - 55 (Optimize)

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Tissue

This protocol provides a general guideline for the extraction of this compound from tissue samples.

  • Homogenization: Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen. Homogenize the frozen tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) prior to homogenization.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.

    • Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove unbound impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 0.1% formic acid.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 50-100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Protocol 2: LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibrate at 5% B

  • Injection Volume: 5-10 µL.

Analyte Fragmentation Pathway

The fragmentation of acyl-CoAs in positive mode MS/MS is highly conserved, making it a reliable feature for identification and quantification.

G precursor Precursor Ion [M+H]⁺ This compound m/z 998.9 cid Collision-Induced Dissociation (CID) precursor->cid nl_507 Product Ion [M+H - 507]⁺ m/z 491.9 frag_428 Product Ion [Adenosine 3',5'-diphosphate]⁺ m/z 428.0 cid->nl_507 Neutral Loss of 507 Da (3'-phospho-ADP) cid->frag_428 Characteristic Fragment

Caption: Common fragmentation pathway for acyl-CoAs in ESI+.

References

avoiding artifacts in 3-hydroxytridecanoyl-CoA sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts during the sample preparation of 3-hydroxytridecanoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the sample preparation and analysis of this compound.

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis

Potential Cause Recommended Solution
Degradation during Sample Handling Acyl-CoAs are highly susceptible to degradation. It is crucial to keep samples on ice or at 4°C throughout the entire extraction process. For long-term storage, samples should be kept at -80°C.
Hydrolysis of Thioester Bond The thioester bond is prone to hydrolysis, especially at neutral or alkaline pH. Use a slightly acidic extraction buffer, such as 100 mM potassium phosphate (B84403) buffer at pH 4.9, to improve stability.[1] Thioester hydrolysis is a thermodynamically favorable reaction.[2]
Enzymatic Degradation Thioesterase enzymes present in the sample can rapidly degrade acyl-CoAs.[3] Immediate inactivation of these enzymes upon cell lysis is critical. This can be achieved by using acidic buffers and keeping the sample at low temperatures.
Suboptimal Extraction Efficiency The choice of extraction method can significantly impact recovery. A modified method using a potassium phosphate buffer (pH 4.9), 2-propanol, and acetonitrile (B52724) for extraction, followed by solid-phase purification, has been shown to increase recovery of long-chain acyl-CoAs to 70-80%.[1]
Analyte Loss During Storage Adsorption to plastic surfaces can lead to sample loss. Whenever possible, use glass vials for sample storage and handling.

Issue 2: Inconsistent or Irreproducible Quantification

Potential Cause Recommended Solution
Incomplete Inactivation of Enzymes Residual thioesterase activity will lead to variable degradation between samples. Ensure thorough and immediate enzyme inactivation at the start of the preparation.
Variable Extraction Recovery Inconsistent recovery can be a major source of variability. The use of a suitable internal standard, such as a stable isotope-labeled 3-hydroxyacyl-CoA, is crucial to correct for losses during sample preparation.
Matrix Effects in Mass Spectrometry Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Optimize chromatographic separation to resolve the analyte from interfering matrix components.
Freeze-Thaw Cycles Repeated freezing and thawing of samples can lead to degradation. Prepare single-use aliquots of your samples to avoid this.

Issue 3: Presence of Unexpected Peaks or Artifacts in Chromatogram

Potential Cause Recommended Solution
Formation of Fatty Acid Dimers Free fatty acids in the sample can form dimers that may be misidentified as hydroxylated fatty acids like this compound.[4][5] Implement a derivatization step for the hydroxyl group to confirm the identity of the peak.
Oxidation of the Analyte The hydroxyl group can be susceptible to oxidation. Minimize exposure to air and consider adding antioxidants to your extraction buffer.
Contamination from Labware or Solvents Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing interfering substances.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting and storing this compound?

Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 4 and 6. For extraction, a buffer with a pH of around 4.9 is often recommended to minimize hydrolysis of the thioester bond.[1]

Q2: How critical is temperature control during sample preparation?

Temperature control is extremely critical. Both chemical and enzymatic degradation of this compound are accelerated at higher temperatures. All steps of the sample preparation, including homogenization and centrifugation, should be performed on ice or at 4°C. For long-term storage, -80°C is recommended.

Q3: What type of enzymes can degrade my this compound sample?

Acyl-CoA thioesterases are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs back to the free fatty acid and Coenzyme A.[3] These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of your analyte.

Q4: Should I use an internal standard for quantification?

Yes, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. This will help to correct for any sample loss that occurs during the extraction and cleanup steps, as well as for matrix effects in the mass spectrometer.

Q5: What are some common artifacts to look out for in my LC-MS/MS data?

A common artifact is the formation of fatty acid dimers, which can have a similar mass-to-charge ratio as hydroxylated fatty acids and can lead to misidentification.[4][5] Careful chromatographic separation and potentially derivatization can help to distinguish these artifacts from your target analyte.

Experimental Protocols & Data

Recommended Extraction Protocol for Long-Chain Acyl-CoAs

This protocol is adapted from a method shown to yield high recovery for long-chain acyl-CoAs.[1]

  • Homogenization: Homogenize frozen tissue samples in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2-propanol to the homogenate and homogenize again.

  • Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN) and vortexing.

  • Centrifugation: Centrifuge to pellet cellular debris.

  • Solid-Phase Extraction (SPE):

    • Load the supernatant onto an appropriate SPE column (e.g., C18).

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with a suitable solvent (e.g., 2-propanol).

  • Concentration: Concentrate the eluent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS/MS system.

Quantitative Data Summary

While specific quantitative data for the stability and recovery of this compound is limited in the literature, the following table summarizes general findings for long-chain acyl-CoAs.

Parameter Condition Observation Reference
Extraction Recovery Modified Protocol (see above)70-80% for long-chain acyl-CoAs[1]
Enzyme Stability (Dehydrogenase) Storage at 25°C50% decrease in activity in 30 hours[6]
Enzyme Stability (Dehydrogenase) Storage at 4°C50% decrease in activity in 55 hours[6]
Enzyme Stability (Dehydrogenase) Frozen Storage (-20°C, -70°C)Minimal loss of activity[6]

Visualizations

G Figure 1. Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Tissue/Cell Sample Homogenization Homogenization (ice-cold, pH 4.9 buffer) Sample->Homogenization Immediate Processing Extraction Solvent Extraction (2-Propanol/Acetonitrile) Homogenization->Extraction Enzyme Inactivation Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Removal of Interferences LCMS LC-MS/MS Analysis Cleanup->LCMS Injection Data Data Processing & Quantification LCMS->Data Signal Detection

Figure 1. Experimental Workflow for this compound Analysis

fatty_acid_oxidation Figure 2. Mitochondrial Beta-Oxidation of Tridecanoyl-CoA FattyAcid Tridecanoyl-CoA (C13) AcylCoADehydrogenase Acyl-CoA Dehydrogenase FattyAcid->AcylCoADehydrogenase EnoylCoA trans-Δ2-Tridecenoyl-CoA AcylCoADehydrogenase->EnoylCoA FAD -> FADH2 EnoylCoAHydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoAHydratase HydroxyacylCoA This compound EnoylCoAHydratase->HydroxyacylCoA H2O HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoADehydrogenase KetoacylCoA 3-Keto-tridecanoyl-CoA HydroxyacylCoADehydrogenase->KetoacylCoA NAD+ -> NADH Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA (to Krebs Cycle) Thiolase->AcetylCoA UndecanoylCoA Undecanoyl-CoA (C11) Thiolase->UndecanoylCoA Repeat Repeat Cycles UndecanoylCoA->Repeat PropionylCoA Propionyl-CoA (C3) Repeat->PropionylCoA Final Cycle

Figure 2. Mitochondrial Beta-Oxidation of Tridecanoyl-CoA

References

stability testing of 3-hydroxytridecanoyl-CoA under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-hydroxytridecanoyl-CoA under various experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution has been stored at 4°C for a week. Is it still viable for my enzymatic assay?

A1: The stability of this compound in solution is dependent on both temperature and pH. At 4°C in a slightly acidic buffer (e.g., pH 6.0), the degradation is relatively slow. However, at neutral or alkaline pH, significant hydrolysis of the thioester bond can occur even at 4°C. For quantitative enzymatic assays, it is recommended to use freshly prepared solutions or aliquots stored at -80°C for long-term stability. Before use, you can check the integrity of your solution using a functional assay or an analytical method like HPLC.

Q2: I am observing lower than expected activity in my experiments. Could degradation of this compound be the cause?

A2: Yes, degradation of this compound is a common reason for reduced activity in enzymatic assays. The thioester bond is susceptible to hydrolysis, which is accelerated by elevated temperatures and neutral to alkaline pH.[1] Ensure your experimental buffer is ideally at a slightly acidic pH if compatible with your system. Also, minimize the time the compound spends in solution at room temperature. Consider preparing your working solutions immediately before the experiment from a frozen, concentrated stock.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a lyophilized powder or in a non-aqueous solvent (e.g., ethanol) at -80°C. For aqueous stock solutions, prepare small aliquots in a slightly acidic buffer (pH ~6.0) and store them at -80°C to minimize freeze-thaw cycles and hydrolysis. Avoid storing aqueous solutions at -20°C, as this can lead to the formation of concentration gradients and may not halt hydrolytic degradation effectively.

Q4: I suspect my sample of this compound is contaminated with byproducts. How can I check its purity?

A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at ~260 nm for the adenine (B156593) part of Coenzyme A) or Mass Spectrometry (MS).[2] These methods can separate the intact molecule from potential degradation products like 3-hydroxytridecanoic acid and Coenzyme A.

Q5: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?

A5: Yes, repeated freeze-thaw cycles can degrade this compound. It is highly recommended to aliquot your stock solution into single-use volumes to avoid this issue. Each time the solution is thawed, it is exposed to conditions that can promote hydrolysis.

Stability Data (Illustrative)

Disclaimer: The following data is illustrative and based on the general principles of thioester chemistry. Actual stability may vary based on specific buffer components and purity.

Table 1: Effect of Temperature on the Stability of this compound in Solution (pH 7.0)

Temperature (°C)Half-life (t½)% Remaining after 24 hours
37~ 18 hours~ 40%
25~ 72 hours~ 80%
4~ 14 days~ 95%
-20> 1 month> 98% (with potential for some degradation over time)
-80> 6 months> 99%

Table 2: Effect of pH on the Stability of this compound in Solution at 25°C

pHHalf-life (t½)% Remaining after 24 hours
5.0~ 10 days~ 97%
6.0~ 7 days~ 95%
7.0~ 3 days~ 80%
8.0~ 1 day~ 50%
9.0< 12 hours< 25%

Experimental Protocols

Protocol 1: HPLC-based Stability Assessment of this compound

Objective: To quantify the degradation of this compound over time under specific temperature and pH conditions.

Materials:

  • This compound

  • Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 6-8, acetate (B1210297) buffer for pH 5)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Thermostated incubator/water bath

Procedure:

  • Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several vials for different time points.

  • Incubate the vials at the desired temperature.

  • At each time point (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately inject a sample onto the HPLC.

  • Run a gradient elution from 5% to 95% Mobile Phase B over 20 minutes.

  • Monitor the absorbance at 260 nm.

  • Quantify the peak area of the intact this compound. The degradation can be calculated as the percentage decrease in the peak area relative to the time 0 sample.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot for Time Points prep_stock->aliquot incubate Incubate at Defined Temp/pH aliquot->incubate hplc HPLC Analysis incubate->hplc At each time point data Quantify Peak Area hplc->data calc Calculate % Degradation data->calc

Caption: Workflow for Stability Testing of this compound.

Hypothetical_Signaling_Pathway Hormone Hormone Signal Receptor Membrane Receptor Hormone->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA LACS Long-Chain Acyl-CoA Synthetase (activated) PKA->LACS HTridecanoylCoA This compound LACS->HTridecanoylCoA FA Tridecanoic Acid FA->HTridecanoylCoA CoA Coenzyme A CoA->HTridecanoylCoA Metabolic_Response Downstream Metabolic Response HTridecanoylCoA->Metabolic_Response

References

Validation & Comparative

The Evolving Landscape of Biomarker Validation for Long-Chain Fatty Acid Oxidation Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the realm of inborn errors of metabolism, the timely and accurate diagnosis of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency is critical to prevent life-threatening metabolic crises. While 3-hydroxytridecanoyl-CoA is a key metabolite in the pathophysiology of these disorders, its direct measurement is not the clinical standard. Instead, its more stable and readily detectable downstream metabolites, primarily 3-hydroxyacylcarnitines, have become the cornerstone of newborn screening and diagnostic testing. This guide provides a comprehensive comparison of the established and emerging biomarkers for LCHAD and TFP deficiencies, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to LCHAD and TFP Deficiencies

LCHAD and TFP deficiencies are autosomal recessive genetic disorders that impair the mitochondrial beta-oxidation of long-chain fatty acids.[1][2][3] This impairment leads to an energy deficit, particularly during periods of fasting or illness, and the accumulation of toxic long-chain fatty acids and their metabolites.[3] Clinical presentations can be severe, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, rhabdomyolysis, and in some cases, sudden infant death.[1][2]

The validation of sensitive and specific biomarkers is paramount for early detection through newborn screening programs and for ongoing monitoring of affected individuals. This guide will delve into the performance of the current primary biomarkers, explore promising alternatives, and provide a framework for the experimental methodologies employed in their validation.

Primary Biomarkers: 3-Hydroxyacylcarnitines

The hallmark of LCHAD and TFP deficiencies is the accumulation of long-chain 3-hydroxyacyl-CoAs, which are subsequently converted to their corresponding acylcarnitine esters. These 3-hydroxyacylcarnitines, particularly 3-hydroxymyristoylcarnitine (C14-OH), 3-hydroxypalmitoylcarnitine (C16-OH), and 3-hydroxyoleoylcarnitine (C18:1-OH), are the primary biomarkers detected in newborn screening from dried blood spots using tandem mass spectrometry (MS/MS).[4]

Performance of 3-Hydroxyacylcarnitines

The performance of 3-hydroxyacylcarnitines in newborn screening has been extensively studied, though with some variability in reported metrics. A systematic review of ten studies revealed a wide range in the positive predictive value (PPV), from 0% to 100%.[1] This variability is influenced by screening algorithms, cutoff values, and the prevalence of the disorders in the screened population. To improve specificity and reduce false-positive results, various acylcarnitine ratios have been investigated. For instance, a study of 54 patients with LCHAD/MTP deficiency demonstrated that a calculated "HADHA ratio" of (C16OH + C18OH + C18:1OH)/C0 (free carnitine) was significantly elevated in all affected individuals compared to controls and patients with other fatty acid oxidation disorders, suggesting high specificity.[5][6]

Biomarker PanelMethodSensitivitySpecificityPositive Predictive Value (PPV)Key Findings
3-Hydroxyacylcarnitines (C14-OH, C16-OH, C18:1-OH) Tandem Mass Spectrometry (MS/MS)High (though not always quantifiable in systematic reviews due to lack of follow-up on screen negatives)Variable0% - 100% (highly dependent on screening program parameters)Primary screening markers for LCHAD/TFP deficiency. Ratios with other acylcarnitines or free carnitine can improve specificity.[1]
Urine 3-Hydroxydicarboxylic Acids Gas Chromatography-Mass Spectrometry (GC-MS)Not explicitly quantified in comparative studies, but considered a confirmatory marker.The presence of these acids is not specific to LCHAD/TFP and can be seen in other conditions with dicarboxylic aciduria. However, the relative ratios of different chain-length 3-hydroxydicarboxylic acids can be indicative.[7]Not typically used as a primary screening tool, so PPV is not a relevant metric.Confirmatory test that reflects the accumulation of 3-hydroxy fatty acids. Ratios of specific 3-hydroxydicarboxylic acids can aid in differential diagnosis.[7]
S-(3-hydroxyacyl)cysteamines Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)Under investigation; initial studies show significant increases in LCHAD deficiency.[8]Appears to be specific for LCHAD deficiency compared to controls and other long-chain fatty acid oxidation disorders, including MTP deficiency.[8]Not yet established.A novel, promising biomarker that may differentiate LCHAD from MTP deficiency.[8]
Enzyme Activity Assay In vitro assays in cultured fibroblasts or lymphocytesConsidered a gold standard for diagnosis.HighHighConfirmatory test that directly measures the functional defect in the LCHAD enzyme or the TFP complex.[4][9]
Molecular Genetic Testing DNA Sequencing of HADHA and HADHB genesHigh, especially for known pathogenic variants.[10][11]HighHighConfirmatory test that identifies the underlying genetic cause of the disorder.[4][10][11]

Alternative and Confirmatory Biomarkers

While 3-hydroxyacylcarnitine profiling is the primary screening method, a multi-tiered approach involving alternative and confirmatory biomarkers is essential for accurate diagnosis.

Urine 3-Hydroxydicarboxylic Acids

In LCHAD and TFP deficiencies, the accumulated 3-hydroxy fatty acids can undergo omega-oxidation, leading to the formation and excretion of 3-hydroxydicarboxylic acids in the urine.[7] While the presence of these metabolites is not entirely specific, the pattern and ratios of different chain-length 3-hydroxydicarboxylic acids can provide valuable diagnostic information.[7]

S-(3-hydroxyacyl)cysteamines: A Novel Biomarker

Recent research has identified S-(3-hydroxyacyl)cysteamines as potential novel biomarkers for LCHAD deficiency.[8] These are hypothesized to be degradation products of the accumulating 3-hydroxyacyl-CoAs. A key advantage of this biomarker is its potential to differentiate between LCHAD and MTP deficiencies, as it was found to be significantly increased in LCHAD but not in MTP deficiency.[8] Further validation of this biomarker is ongoing.

Confirmatory Testing: Enzyme Assays and Molecular Genetics

Definitive diagnosis of LCHAD and TFP deficiencies relies on confirmatory testing. This includes:

  • Enzyme Activity Assays: Direct measurement of LCHAD and TFP enzyme activity in cultured fibroblasts or lymphocytes provides a functional confirmation of the metabolic defect.[4][9]

  • Molecular Genetic Testing: Sequencing of the HADHA and HADHB genes identifies the pathogenic mutations responsible for the disorder, confirming the diagnosis and allowing for genetic counseling and carrier testing for family members.[4][10][11]

Experimental Protocols

Acylcarnitine Analysis in Dried Blood Spots by Tandem Mass Spectrometry

This method is the cornerstone of newborn screening for LCHAD and TFP deficiencies.

1. Sample Preparation:

  • A 3.2 mm punch from a dried blood spot is placed into a well of a microtiter plate.[12]
  • An extraction solution containing methanol (B129727) and stable isotope-labeled internal standards of various acylcarnitines is added to each well.[12][13][14]
  • The plate is agitated at 30-45°C for 30-45 minutes to extract the acylcarnitines.[12][14]
  • The extract is then filtered or centrifuged to remove debris.[12]
  • The supernatant is dried down under nitrogen.[12]

2. Derivatization:

  • The dried extract is reconstituted in a solution of butanolic-HCl and heated at 60-65°C for 15-30 minutes to convert the acylcarnitines to their butyl esters.[12]
  • The sample is then dried again.[12]
  • The derivatized sample is reconstituted in a mobile phase solution for injection.[12]

3. Tandem Mass Spectrometry Analysis:

  • The analysis is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source in positive ion mode.[15]
  • A precursor ion scan of m/z 85 is commonly used to detect all butylated acylcarnitines.[12]
  • Quantification is achieved by comparing the signal of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.[14]

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry

This method is used as a confirmatory test to detect the presence of 3-hydroxydicarboxylic acids.

1. Sample Preparation:

  • A specific volume of urine is spiked with an internal standard.
  • The urine is then subjected to liquid-liquid extraction or solid-phase extraction to isolate the organic acids.

2. Derivatization:

  • The extracted organic acids are derivatized to make them volatile for GC analysis. A common method is trimethylsilylation.

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph, which separates the different organic acids based on their boiling points and interactions with the column.
  • The separated compounds then enter the mass spectrometer, which fragments them and detects the resulting ions, allowing for identification and quantification.

Signaling Pathways and Experimental Workflows

Fatty_Acid_Oxidation_Pathway cluster_LCHAD_TFP LCHAD/TFP Deficiency Block Long-Chain Fatty Acyl-CoA Long-Chain Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Long-Chain Fatty Acyl-CoA->trans-2-Enoyl-CoA ACADVL 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA ECHS1/HADHA 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA HADH/HADHA 3-Hydroxyacylcarnitine (Biomarker) 3-Hydroxyacylcarnitine (Biomarker) 3-Hydroxyacyl-CoA->3-Hydroxyacylcarnitine (Biomarker) omega-oxidation omega-oxidation 3-Hydroxyacyl-CoA->omega-oxidation Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) ACAA2/HADHB TCA Cycle TCA Cycle Acetyl-CoA + Acyl-CoA (n-2)->TCA Cycle 3-Hydroxydicarboxylic Acids (Biomarker) 3-Hydroxydicarboxylic Acids (Biomarker) omega-oxidation->3-Hydroxydicarboxylic Acids (Biomarker)

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (Acylcarnitine Profile) NBS->MSMS Positive Positive Screen (Elevated 3-OH-Acylcarnitines) MSMS->Positive Negative Negative Screen MSMS->Negative FollowUp Follow-up Testing Positive->FollowUp Urine Urine Organic Acid Analysis (GC-MS) FollowUp->Urine Enzyme Enzyme Assay (Fibroblasts/Lymphocytes) FollowUp->Enzyme Genetic Molecular Genetic Testing (HADHA/HADHB sequencing) FollowUp->Genetic Diagnosis Definitive Diagnosis Urine->Diagnosis Enzyme->Diagnosis Genetic->Diagnosis

Conclusion

The validation of biomarkers for LCHAD and TFP deficiencies has significantly advanced with the widespread implementation of tandem mass spectrometry in newborn screening. While 3-hydroxyacylcarnitines remain the primary screening markers, ongoing research into novel biomarkers like S-(3-hydroxyacyl)cysteamines and the refinement of analytical methods promise to further improve diagnostic accuracy and reduce false-positive rates. A multi-tiered diagnostic approach, combining acylcarnitine profiling with confirmatory urine organic acid analysis, enzyme assays, and molecular genetic testing, remains the gold standard for the definitive diagnosis of these serious metabolic disorders. This comprehensive understanding of the available biomarkers and their performance is crucial for the continued development of effective diagnostic and therapeutic strategies for patients with LCHAD and TFP deficiencies.

References

A Comparative Analysis of 3-Hydroxytridecanoyl-CoA and Other Acyl-CoAs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the roles of various acyl-Coenzyme A (acyl-CoA) species is paramount for advancements in metabolic research and therapeutic development. This guide provides a comparative analysis of 3-hydroxytridecanoyl-CoA and other key acyl-CoAs, supported by experimental data and detailed methodologies.

Acyl-CoAs are central intermediates in cellular metabolism, participating in a myriad of biochemical processes ranging from energy production via beta-oxidation to the biosynthesis of complex lipids and cellular signaling.[1] The diversity in their acyl chain length and modifications, such as hydroxylation, dictates their specific functions and metabolic fates. This compound, a 13-carbon hydroxylated acyl-CoA, is a key intermediate in the beta-oxidation of odd-chain fatty acids. Its levels and metabolism, along with those of other acyl-CoAs, can provide critical insights into the metabolic state of cells and tissues in both health and disease.[2]

Quantitative Comparison of Acyl-CoA Species

The accurate quantification of acyl-CoA pools is crucial for understanding metabolic regulation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of various acyl-CoA species.[3]

Below is a compilation of representative quantitative data for various acyl-CoA species from different mammalian cell lines. It is important to note that the data are compiled from multiple studies and direct comparison should be approached with caution due to variations in experimental conditions, cell types, and normalization methods.

Acyl-CoA SpeciesCell LineConcentration (pmol/10^6 cells)Reference
Acetyl-CoAHepG210.644[4]
Propionyl-CoAHepG23.532[4]
Butyryl-CoAHepG21.013[4]
Succinyl-CoAHepG225.467[4]
Palmitoyl-CoA (C16:0)MCF7~12 (pmol/mg protein)[5]
Stearoyl-CoA (C18:0)MCF7~8 (pmol/mg protein)[5]
Oleoyl-CoA (C18:1)MCF7~7 (pmol/mg protein)[5]
3-Hydroxydecanoyl-CoA -Data not readily available in pmol/10^6 cells-
Lactoyl-CoA HepG20.011[4]
Crotonyl-CoA HepG20.032[4]

Key Metabolic Pathway: Fatty Acid Beta-Oxidation

This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids. This pathway sequentially breaks down fatty acyl-CoAs into acetyl-CoA units, which can then enter the citric acid cycle for energy production.

Fatty_Acid_Beta_Oxidation cluster_cycle One cycle of β-oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) 3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (CoA-SH) Fatty_Acyl_CoA_n2 Fatty Acyl-CoA (Cn-2) 3_Ketoacyl_CoA->Fatty_Acyl_CoA_n2

Figure 1. The four steps of mitochondrial fatty acid beta-oxidation.

Cellular Signaling Roles of Acyl-CoAs

Beyond their metabolic roles, acyl-CoAs, including hydroxy-derivatives, are emerging as important signaling molecules. They can act as ligands for nuclear receptors, thereby regulating gene expression. A prominent example is the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by fatty acids and their CoA esters.

PPAR_Signaling cluster_nucleus Nucleus Acyl_CoAs Fatty Acyl-CoAs (including 3-hydroxyacyl-CoAs) PPAR PPAR Acyl_CoAs->PPAR binds & activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Genes (e.g., enzymes for β-oxidation) PPRE->Target_Genes regulates transcription of mRNA mRNA Target_Genes->mRNA transcription Protein Protein Synthesis mRNA->Protein translation Metabolic_Changes Metabolic Changes (e.g., increased fatty acid oxidation) Protein->Metabolic_Changes catalyzes

Figure 2. Activation of PPAR signaling by fatty acyl-CoAs.

Experimental Protocols

Accurate and reproducible quantification of acyl-CoAs is fundamental to metabolic research. The following section details a standard workflow for the extraction and analysis of acyl-CoAs from biological samples using LC-MS/MS.

Experimental Workflow for Acyl-CoA Profiling

Experimental_Workflow Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (e.g., with acidic acetonitrile) Sample->Extraction Purification Solid Phase Extraction (SPE) (Optional, for cleaner samples) Extraction->Purification LC_MS_Analysis LC-MS/MS Analysis Purification->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

References

cross-validation of different methods for 3-hydroxytridecanoyl-CoA measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used methods for the quantification of 3-hydroxytridecanoyl-CoA, a key intermediate in fatty acid metabolism. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in metabolic research and drug discovery. This document outlines the principles, performance characteristics, and detailed experimental protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

Introduction to this compound

This compound is a crucial intermediate in the beta-oxidation of odd-chain fatty acids. The accurate measurement of its cellular levels is vital for understanding normal physiology, as well as pathological conditions related to fatty acid oxidation disorders.

Comparison of Analytical Methods

The choice of analytical method for this compound measurement depends on the specific requirements of the study, including sensitivity, specificity, throughput, and the nature of the biological matrix. The following table summarizes the key performance characteristics of the three most common methods.

ParameterLC-MS/MSGC-MSEnzymatic Assay
Limit of Detection (LOD) 1-10 fmol¹ng range (hydrolyzed acid)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol¹µg range (hydrolyzed acid)~100 fmol
Linearity (R²) >0.99¹>0.99Variable
Precision (RSD%) < 5%¹3.3–13.3%[1]< 20%
Specificity High (mass-to-charge ratio)High (mass fragmentation pattern)High (enzyme-specific)
Throughput HighModerateLow to Moderate
Sample Derivatization Not requiredRequired (for the fatty acid)Not required

¹ Data for 3-hydroxyoctanoyl-CoA, expected to be comparable for this compound.[2]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for each analytical method and the metabolic context of this compound.

fatty_acid_beta_oxidation cluster_beta_oxidation Fatty Acid Beta-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Tridecanoyl-CoA) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Thiolase (for odd-chain) Mitochondrion Mitochondrial Matrix

Fatty Acid Beta-Oxidation Pathway

LC_MS_Workflow Sample_Prep Sample Preparation (Solid-Phase Extraction) LC_Separation Liquid Chromatography (C18 Reversed-Phase) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

LC-MS/MS Experimental Workflow

GC_MS_Workflow Hydrolysis Hydrolysis of CoA Ester Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation Gas Chromatography Derivatization->GC_Separation MS_Analysis Mass Spectrometry GC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

GC-MS Experimental Workflow

Enzymatic_Assay_Workflow Sample_Extraction Acyl-CoA Extraction Enzymatic_Reaction Enzymatic Reaction (3-Hydroxyacyl-CoA Dehydrogenase) Sample_Extraction->Enzymatic_Reaction Detection Detection (NADH Absorbance/Fluorescence) Enzymatic_Reaction->Detection Quantification Quantification Detection->Quantification

Enzymatic Assay Experimental Workflow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the three analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the direct measurement of this compound.

a. Sample Preparation (Solid-Phase Extraction) [2]

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. Liquid Chromatography [2]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry [2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: Specific m/z transitions for this compound and an appropriate internal standard need to be determined.

  • Collision Energy: Optimized for the specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly specific but requires hydrolysis of the CoA ester to measure the corresponding 3-hydroxy fatty acid, followed by derivatization.

a. Sample Preparation [1]

  • Hydrolysis: To measure total 3-hydroxytridecanoic acid, hydrolyze the sample (e.g., 500 µL of serum or plasma) with 500 µL of 10 M NaOH for 30 minutes.

  • Acidification: Acidify the sample with 6 M HCl.

  • Extraction: Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

  • Drying: Evaporate the combined organic layers to dryness under nitrogen at 37°C.

  • Derivatization: Derivatize the dried residue with 100 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) and trimethylchlorosilane for one hour at 80°C to form trimethylsilyl (B98337) (TMS) ethers.

b. Gas Chromatography [1]

  • Column: HP-5MS capillary column or equivalent.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature of 80°C for 5 minutes.

    • Ramp at 3.8°C/min to 200°C.

    • Ramp at 15°C/min to 290°C and hold for 6 minutes.

c. Mass Spectrometry [1]

  • Ionization Mode: Electron Impact (EI).

  • Scan Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor: Monitor the characteristic m/z ions for the TMS derivative of 3-hydroxytridecanoic acid and its corresponding stable isotope-labeled internal standard.

Enzymatic Assay

This method relies on the specific conversion of 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase and the subsequent measurement of NADH production.[3]

a. Sample Preparation [3]

  • Extract acyl-CoA esters from the tissue sample using a chloroform/methanol procedure.

  • Resuspend the extracted acyl-CoAs in an appropriate buffer.

b. Enzymatic Reaction

  • Prepare a reaction mixture containing:

  • Initiate the reaction by adding 3-hydroxyacyl-CoA dehydrogenase.

  • Incubate at a controlled temperature (e.g., 37°C).

c. Detection and Quantification

  • Monitor the increase in NADH concentration by measuring the absorbance at 340 nm or by fluorescence.[2]

  • Quantify the amount of this compound by comparing the rate of NADH production to a standard curve prepared with a known concentration of a 3-hydroxyacyl-CoA standard. For enhanced sensitivity, an enzymatic cycling amplification of NADH can be employed.[3]

Conclusion

The choice of method for the measurement of this compound should be guided by the specific research question and available instrumentation. LC-MS/MS offers the highest sensitivity and throughput for the direct measurement of the intact acyl-CoA. GC-MS provides high specificity for the corresponding fatty acid after hydrolysis and derivatization. Enzymatic assays are a cost-effective alternative that can offer high specificity, particularly when coupled with sensitive detection methods. For robust and reliable results, it is crucial to validate the chosen method in the specific biological matrix of interest.

References

The Metabolic Crossroads of 3-Hydroxytridecanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the metabolic fate of the medium-chain fatty acyl-CoA, 3-hydroxytridecanoyl-CoA, reveals distinct patterns of utilization across different cell types. This guide provides a comparative overview of its metabolism in hepatocytes, cardiomyocytes, and cancer cells, supported by experimental data and detailed protocols for further investigation.

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and biosynthetic processes. This compound, a C13 intermediate of beta-oxidation, sits (B43327) at a crucial metabolic juncture. Its fate is dictated by the specific enzymatic machinery and energetic demands of the cell, leading to divergent pathways in different tissues. Understanding these cell-type-specific differences is paramount for researchers in metabolic diseases, cardiology, and oncology.

Comparative Metabolic Fates: An Overview

The primary routes for this compound metabolism are mitochondrial and peroxisomal beta-oxidation. However, the extent and downstream utilization of the resulting metabolites, primarily acetyl-CoA and propionyl-CoA (from the final turn of an odd-chain fatty acid), vary significantly.

Hepatocytes , as central metabolic regulators, exhibit high flexibility in fatty acid metabolism. They can efficiently oxidize this compound for energy production via the TCA cycle, utilize the acetyl-CoA for ketogenesis during fasting states, or channel it into biosynthetic pathways like cholesterol and bile acid synthesis.

Cardiomyocytes , with their relentless energy demand, primarily direct this compound towards complete oxidation in the mitochondria to fuel ATP production for muscle contraction. The capacity for alternative pathways is limited in these highly specialized cells.

Cancer cells display a reprogrammed metabolic landscape. While some cancer cells upregulate fatty acid oxidation for energy, others may utilize the metabolic intermediates of this compound for the synthesis of lipids required for rapid proliferation and membrane biogenesis. The metabolic fate in cancer is often context-dependent, influenced by the tumor microenvironment and specific oncogenic drivers.

Quantitative Comparison of this compound Metabolism

While direct quantitative flux analysis for this compound across these specific cell types is limited in published literature, the following table summarizes the expected distribution of metabolic products based on the known metabolic profiles of each cell type for medium-chain fatty acids.

Metabolic ProductHepatocytesCardiomyocytesCancer Cells (representative)
Complete Oxidation (CO2) HighVery HighVariable (can be high or low)
Ketone Bodies High (during fasting)LowLow
Lipid Synthesis ModerateLowHigh (in proliferative cells)
TCA Cycle Intermediates High (for anaplerosis)High (for energy)Variable (for biosynthesis)

Metabolic Pathways and Regulatory Networks

The metabolism of this compound is intricately regulated by signaling pathways that sense the energetic state of the cell.

metabolic_fate cluster_mitochondria Mitochondrion cluster_peroxisome Peroxisome 3-HT-CoA_mito This compound 3-Keto-CoA 3-Ketotridecanoyl-CoA 3-HT-CoA_mito->3-Keto-CoA HADH Acetyl_CoA_mito Acetyl-CoA 3-Keto-CoA->Acetyl_CoA_mito Thiolase Propionyl_CoA Propionyl-CoA 3-Keto-CoA->Propionyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA_mito->TCA_Cycle Ketogenesis Ketogenesis (Hepatocytes) Acetyl_CoA_mito->Ketogenesis Lipid_Synthesis Lipid Synthesis (Cancer Cells) Acetyl_CoA_mito->Lipid_Synthesis Citrate Shuttle 3-HT-CoA_pero This compound Shortened_Acyl_CoA Shortened Acyl-CoA 3-HT-CoA_pero->Shortened_Acyl_CoA Peroxisomal β-oxidation Acetyl_CoA_pero Acetyl-CoA 3-HT-CoA_pero->Acetyl_CoA_pero Shortened_Acyl_CoA->3-HT-CoA_mito Carnitine Shuttle Acetyl_CoA_pero->3-HT-CoA_mito Carnitine Shuttle 3-HT-CoA_cyto This compound (Cytosol) 3-HT-CoA_cyto->3-HT-CoA_mito 3-HT-CoA_cyto->3-HT-CoA_pero Signaling Cellular Signaling 3-HT-CoA_cyto->Signaling

Caption: Metabolic fate of this compound.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments.

Protocol 1: Fatty Acid Oxidation Assay using Radiolabeled Substrate

This protocol measures the rate of complete oxidation of a fatty acid to CO2.

1. Cell Culture and Treatment:

  • Plate hepatocytes, cardiomyocytes, or cancer cells in 24-well plates and culture to desired confluency.

  • On the day of the assay, replace the culture medium with serum-free medium containing 0.5% BSA and the desired concentration of unlabeled tridecanoic acid.

  • Add [1-¹⁴C]-tridecanoic acid to a final concentration of 1 µCi/mL.

2. CO2 Trapping:

  • Seal the plates with a multi-well sealing mat.

  • Place a center well containing a filter paper soaked in 1M NaOH inside each well of a corresponding 24-well plate (the trapping plate).

  • Incubate the cell plate at 37°C for 2-4 hours.

  • Stop the reaction by adding 100 µL of 1M perchloric acid to each well of the cell plate.

  • Place the trapping plate on top of the cell plate and seal them together to allow the released ¹⁴CO₂ to be trapped by the NaOH-soaked filter paper for at least 4 hours at room temperature.

3. Quantification:

  • Remove the filter papers from the trapping plate and place them in scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration in each well.

fao_workflow Cell_Culture 1. Plate and culture cells Add_Substrate 2. Add [1-14C]-tridecanoic acid Cell_Culture->Add_Substrate Incubate 3. Incubate at 37°C Add_Substrate->Incubate Stop_Reaction 4. Stop reaction with perchloric acid Incubate->Stop_Reaction Trap_CO2 5. Trap 14CO2 with NaOH Stop_Reaction->Trap_CO2 Quantify 6. Scintillation counting Trap_CO2->Quantify

Caption: Workflow for radiolabeled FAO assay.
Protocol 2: Acyl-CoA Profiling by LC-MS/MS

This protocol allows for the quantification of this compound and its downstream acyl-CoA metabolites.

1. Sample Extraction:

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Add 1 mL of ice-cold 10% trichloroacetic acid to the plate and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube and sonicate briefly.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Purify the supernatant containing acyl-CoAs using a solid-phase extraction (SPE) column.

2. LC-MS/MS Analysis:

  • Reconstitute the dried eluate from the SPE column in an appropriate solvent.

  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a C18 reversed-phase column for separation of acyl-CoAs.

  • Perform targeted analysis using multiple reaction monitoring (MRM) for specific acyl-CoA species.

3. Data Analysis:

  • Quantify the concentration of each acyl-CoA by comparing its peak area to a standard curve generated from authentic standards.

  • Normalize the results to the protein concentration of the original cell lysate.

acyl_coa_workflow Cell_Harvest 1. Harvest and lyse cells Extraction 2. Solid-Phase Extraction of Acyl-CoAs Cell_Harvest->Extraction LC_MS 3. LC-MS/MS Analysis Extraction->LC_MS Quantification 4. Quantification against standards LC_MS->Quantification

Caption: Workflow for Acyl-CoA profiling.

Concluding Remarks

The metabolic fate of this compound is a clear indicator of the specialized metabolic functions of different cell types. While hepatocytes maintain metabolic plasticity, cardiomyocytes are primed for complete oxidation, and cancer cells opportunistically rewire fatty acid metabolism to support their malignant phenotype. The provided protocols offer a robust framework for researchers to delve deeper into these cell-type-specific metabolic signatures, paving the way for novel therapeutic strategies targeting metabolic vulnerabilities in disease. Further research employing stable isotope tracing and metabolomic flux analysis will be instrumental in precisely quantifying the metabolic fluxes and unraveling the intricate regulatory networks governing the fate of this key metabolic intermediate.

Validating the Specificity of a 3-Hydroxytridecanoyl-CoA Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific metabolites are paramount. 3-hydroxytridecanoyl-CoA is a medium-chain acyl-CoA intermediate involved in fatty acid metabolism, and its precise measurement can be critical in various research contexts. While antibodies offer a convenient and high-throughput method for detecting specific molecules, their reliability hinges on rigorous specificity validation. This guide provides a framework for validating a putative this compound antibody and compares this immunochemical approach with alternative detection methods.

The Challenge of Specificity

A primary concern with antibodies targeting small molecules like this compound is the potential for cross-reactivity with structurally similar acyl-CoAs. It is crucial to demonstrate that the antibody binds specifically to this compound and not to other endogenous acyl-CoAs of varying chain lengths or with different modifications.

Experimental Validation Workflow

A multi-pronged approach, often referred to as the "five pillars of antibody validation," is essential to confirm the specificity of a this compound antibody.[1][2] This involves a series of experiments designed to challenge the antibody's binding characteristics.

Antibody_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular & Tissue Context cluster_2 Phase 3: Final Validation ELISA Competitive ELISA Array Acyl-CoA Array ELISA->Array Confirm initial binding WB Western Blot (Acyl-Protein Enrichment) Array->WB Test in complex mixture IP_MS Immunoprecipitation- Mass Spectrometry (IP-MS) WB->IP_MS Identify bound proteins Orthogonal Orthogonal Method (LC-MS) IP_MS->Orthogonal Confirm target identity Validation Validated Antibody Orthogonal->Validation Final confirmation

Caption: Workflow for validating this compound antibody specificity.

Key Experimental Protocols

Competitive ELISA for Specificity Screening

This initial screen assesses the antibody's ability to distinguish between this compound and other acyl-CoAs.

Methodology:

  • Coating: A conjugate of this compound and a carrier protein (e.g., BSA) is immobilized on a 96-well plate.

  • Competition: The antibody is pre-incubated with varying concentrations of free this compound or a panel of potentially cross-reactive acyl-CoAs (e.g., tridecanoyl-CoA, 3-hydroxydodecanoyl-CoA, 3-hydroxytetradecanoyl-CoA).

  • Binding: The antibody-competitor mixture is added to the coated plate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection with a suitable substrate. A decrease in signal in the presence of the free analyte indicates specific binding.

Western Blotting after Acyl-CoA Enrichment

Given that this compound is not a protein, direct Western blotting is not applicable. However, one can assess the antibody's ability to detect proteins that have been post-translationally modified with this acyl-CoA, a process known as acylation.

Methodology:

  • Acyl-Resin Assisted Capture (Acyl-RAC): This technique enriches for S-acylated proteins from cell or tissue lysates.[3][4]

  • SDS-PAGE and Transfer: The enriched proteins are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with the this compound antibody.

  • Analysis: A specific band would suggest the antibody recognizes the 3-hydroxytridecanoyl moiety on a protein. The identity of this protein would need to be confirmed by mass spectrometry.

Immunoprecipitation followed by Mass Spectrometry (IP-MS)

IP-MS is a powerful technique to identify the molecules an antibody binds to in a complex biological sample.[5]

Methodology:

  • Immunoprecipitation: The antibody is used to capture its target from a cell or tissue lysate.

  • Elution: The bound molecules are eluted from the antibody.

  • Mass Spectrometry: The eluate is analyzed by high-resolution mass spectrometry to identify the precise mass of the bound molecule, confirming it as this compound.

Comparison with Alternative Methods

The use of a validated antibody for detecting this compound should be compared with existing non-immunochemical methods.

FeatureValidated Antibody-Based Assay (e.g., ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS)Enzymatic Assay
Specificity High (if rigorously validated)Very High (based on mass-to-charge ratio and retention time)Moderate (potential for cross-reactivity with other 3-hydroxyacyl-CoAs)
Sensitivity High (pg to ng range)Very High (fg to pg range)Moderate (pmol to nmol range)[6]
Throughput High (96-well plate format)Low to MediumMedium
Equipment Standard plate readerSpecialized LC-MS systemSpectrophotometer or fluorometer
Sample Prep MinimalExtensive (extraction, derivatization may be needed)Moderate (tissue homogenization, extraction)
Cost per Sample Low to MediumHighLow
Development Time Long (for antibody development and validation)Short (for method development)Medium (for optimization)

Conclusion

A highly specific antibody against this compound can be a valuable tool for high-throughput screening and quantification. However, due to the potential for cross-reactivity with other acyl-CoAs, rigorous validation is not optional but a mandatory prerequisite. The experimental workflow outlined above, combining initial screening with confirmatory methods like IP-MS and comparison with orthogonal techniques such as LC-MS, provides a robust framework for establishing the specificity of such an antibody. For researchers, the choice between an antibody-based method and an alternative like LC-MS will depend on the specific requirements of their study, including the need for throughput, sensitivity, and the resources available.

References

A Comparative Guide to the Signaling Roles of 3-hydroxytridecanoyl-CoA and Other Medium-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling functions of 3-hydroxytridecanoyl-CoA and other medium-chain acyl-CoAs (MCACoAs), such as octanoyl-CoA and decanoyl-CoA. While research on the direct signaling roles of this compound is emerging, this document synthesizes current understanding of MCACoA signaling, primarily through the G-protein coupled receptor GPR84, to offer a predictive comparison.

Introduction

Medium-chain fatty acids (MCFAs) and their CoA-esters are increasingly recognized not only as metabolic intermediates but also as signaling molecules, particularly in the context of inflammation and immune responses.[1][2] The G-protein coupled receptor GPR84 has been identified as a key receptor for MCFAs, mediating pro-inflammatory and pro-phagocytic cellular responses.[2][3] This guide focuses on the comparative signaling potential of this compound, octanoyl-CoA, and decanoyl-CoA, with an emphasis on their presumed interaction with GPR84.

Comparative Signaling Activities

The signaling activities of these MCACoAs are largely attributed to their ability to activate GPR84, a Gαi-coupled receptor.[2] Activation of GPR84 leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and downstream signaling cascades that modulate immune cell functions.[2] Notably, studies have shown that hydroxylated MCFAs can be more potent agonists of GPR84 than their non-hydroxylated counterparts.[3]

FeatureThis compoundOctanoyl-CoADecanoyl-CoA
Primary Receptor GPR84 (inferred)GPR84GPR84[2]
G-Protein Coupling Gαi (inferred)GαiGαi[2]
Second Messenger ↓ cAMP (inferred)↓ cAMP[2]↓ cAMP[2]
Potency at GPR84 Potentially high (inferred from data on other 3-hydroxy MCFAs)[3]ModerateHigh (Capric acid, the corresponding fatty acid, is a potent GPR84 ligand)[2]
Key Signaling Pathways PI3K/Akt, MAPK/ERK, NF-κB (inferred)PI3K/Akt, MAPK/ERK, NF-κBPI3K/Akt, MAPK/ERK, NF-κB[2]
Cellular Responses Pro-inflammatory cytokine release, enhanced phagocytosis (inferred)Pro-inflammatory cytokine release, chemotaxis[3]Pro-inflammatory cytokine release, enhanced phagocytosis[2]

Signaling Pathways

The activation of GPR84 by MCACoAs initiates a signaling cascade that is predominantly pro-inflammatory. This pathway involves the Gαi subunit, which upon activation, inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels. Downstream of this, signaling proceeds through the PI3K/Akt and MAPK/ERK pathways, ultimately leading to the activation of the transcription factor NF-κB.[2] This transcription factor is a master regulator of inflammation, inducing the expression of various pro-inflammatory cytokines and chemokines.[2]

GPR84_Signaling cluster_membrane Cell Membrane GPR84 GPR84 G_protein Gαiβγ GPR84->G_protein activates Phagocytosis Enhanced Phagocytosis GPR84->Phagocytosis AcylCoA Medium-Chain Acyl-CoA AcylCoA->GPR84 binds AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK cAMP ↓ cAMP AdenylylCyclase->cAMP NFkB NF-κB Activation PI3K_Akt->NFkB MAPK_ERK->NFkB Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines

GPR84 signaling pathway activated by medium-chain acyl-CoAs.

Experimental Protocols

This section details methodologies for key experiments to compare the signaling effects of different MCACoAs.

GPCR Activation Assay (cAMP Measurement)

This protocol is designed to quantify the activation of GPR84 by measuring changes in intracellular cAMP levels.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 or CHO cells are cultured in appropriate media.

    • Cells are transiently transfected with a plasmid encoding human GPR84. A mock transfection (empty vector) serves as a negative control.

  • cAMP Assay:

    • 24-48 hours post-transfection, cells are harvested and seeded into 96-well plates.

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Cells are then treated with varying concentrations of the test acyl-CoAs (this compound, octanoyl-CoA, decanoyl-CoA).

    • Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis:

    • The decrease in cAMP levels in response to acyl-CoA treatment is measured.

    • Dose-response curves are generated, and EC50 values are calculated to determine the potency of each compound.

Intracellular Calcium Mobilization Assay

This assay is used to determine if GPR84 activation by MCACoAs leads to intracellular calcium release, a common downstream effect of Gαi activation through the Gβγ subunit.

Methodology:

  • Cell Preparation:

    • Cells expressing GPR84 (as described above) are seeded in black-walled, clear-bottom 96-well plates.

    • Cells are co-transfected with a promiscuous G-protein alpha subunit (e.g., Gα16) to couple the receptor to the calcium signaling pathway.[4]

  • Calcium Assay:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5][6]

    • The baseline fluorescence is measured.

    • Cells are stimulated with different concentrations of the test acyl-CoAs.

    • Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.[5]

  • Data Analysis:

    • The increase in fluorescence intensity, corresponding to an increase in intracellular calcium, is quantified.

    • Dose-response curves and EC50 values are determined.

Phagocytosis Assay

This protocol assesses the effect of MCACoA-mediated GPR84 activation on the phagocytic capacity of macrophages.

Methodology:

  • Cell Culture:

    • Primary bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., RAW 264.7) are used.

  • Phagocytosis Assay:

    • Macrophages are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with the test acyl-CoAs for a specified period.

    • Fluorescently labeled particles (e.g., zymosan bioparticles or fluorescent beads) are added to the cells.[7][8]

    • After an incubation period to allow for phagocytosis, extracellular fluorescence is quenched.

    • The amount of internalized fluorescent particles is quantified using a fluorescence plate reader or by flow cytometry.[7]

  • Data Analysis:

    • The increase in phagocytic activity in response to acyl-CoA treatment is calculated relative to untreated controls.

Experimental Workflow

The following diagram outlines a general workflow for comparing the signaling effects of different acyl-CoAs.

Experimental_Workflow cluster_ligands Test Ligands cluster_assays In Vitro Assays cluster_analysis Data Analysis Ligand1 This compound Assay1 GPCR Activation (cAMP Assay) Ligand1->Assay1 Assay2 Calcium Mobilization Ligand1->Assay2 Assay3 Phagocytosis Assay Ligand1->Assay3 Ligand2 Octanoyl-CoA Ligand2->Assay1 Ligand2->Assay2 Ligand2->Assay3 Ligand3 Decanoyl-CoA Ligand3->Assay1 Ligand3->Assay2 Ligand3->Assay3 Analysis1 Dose-Response Curves EC50 Determination Assay1->Analysis1 Assay2->Analysis1 Assay3->Analysis1 Analysis2 Comparative Potency and Efficacy Analysis1->Analysis2

Workflow for comparing acyl-CoA signaling.

Conclusion

While direct experimental data for this compound is limited, the available evidence on related 3-hydroxy medium-chain fatty acids suggests it is a likely agonist of GPR84 with potentially high potency.[3] Its signaling profile is predicted to be pro-inflammatory and pro-phagocytic, similar to other medium-chain acyl-CoAs like decanoyl-CoA. Further research employing the outlined experimental protocols is necessary to definitively characterize the signaling properties of this compound and to fully understand its physiological and pathological roles. This knowledge will be crucial for the development of novel therapeutics targeting inflammatory and metabolic diseases.

References

A Comparative Guide to the Enzymatic Performance of 3-Hydroxytridecanoyl-CoA and Related Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Data

The efficiency of L-3-hydroxyacyl-CoA dehydrogenase in processing 3-hydroxyacyl-CoA substrates of varying carbon chain lengths is a critical factor in fatty acid metabolism. The following table summarizes the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for the dehydrogenase enzyme from pig heart muscle with a range of substrates.[1] Data for 3-hydroxytridecanoyl-CoA (C13) has been interpolated from the available data for C12 and C14 substrates to provide a reasonable estimate of its performance.

Substrate (3-Hydroxyacyl-CoA)Carbon Chain LengthKm (μM)Vmax (μmol/min/mg)
3-Hydroxybutyryl-CoAC4100135
3-Hydroxyhexanoyl-CoAC618150
3-Hydroxyoctanoyl-CoAC88.0162
3-Hydroxydecanoyl-CoAC104.0175
3-Hydroxydodecanoyl-CoAC123.5168
This compound C13 ~3.3 ~160
3-Hydroxytetradecanoyl-CoAC143.0152
3-Hydroxyhexadecanoyl-CoAC163.0125

Note: The values for this compound are estimated based on the trend observed in the experimental data for other chain lengths.

Metabolic Pathway Context

This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. This metabolic pathway is crucial for energy production from dietary fats containing an odd number of carbon atoms. The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.

Tridecanoyl_CoA Tridecanoyl-CoA (C13) Enoyl_CoA trans-Δ2-Tridecenoyl-CoA Tridecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-tridecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Undecanoyl_CoA Undecanoyl-CoA (C11) Ketoacyl_CoA->Undecanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Propionyl_CoA Propionyl-CoA Undecanoyl_CoA->Propionyl_CoA Further β-oxidation cycles TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Figure 1. Beta-oxidation of an odd-chain fatty acid (Tridecanoyl-CoA).

Experimental Protocols

The determination of the kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase is typically performed using a continuous spectrophotometric assay. This method measures the rate of NADH production, which is directly proportional to the enzyme's activity.

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This protocol is adapted from the method described by He et al. (1989).[1]

Principle:

The assay follows the reduction of NAD+ to NADH at 340 nm. The reaction is coupled with the cleavage of the product, 3-ketoacyl-CoA, by 3-ketoacyl-CoA thiolase. This subsequent reaction pulls the equilibrium of the dehydrogenase reaction towards product formation, ensuring a linear reaction rate.

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.3

  • 10 mM NAD+ in deionized water

  • 10 mM Coenzyme A (CoASH) in deionized water

  • 1 mg/mL 3-ketoacyl-CoA thiolase in phosphate buffer

  • 1 mM 3-hydroxyacyl-CoA substrate (e.g., this compound) in deionized water

  • Purified L-3-hydroxyacyl-CoA dehydrogenase

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.3)

    • 50 µL of 10 mM NAD+

    • 10 µL of 10 mM CoASH

    • 10 µL of 1 mg/mL 3-ketoacyl-CoA thiolase

  • Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 50 µL of the 1 mM 3-hydroxyacyl-CoA substrate and 30 µL of the L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • To determine Km and Vmax, repeat the assay with varying concentrations of the 3-hydroxyacyl-CoA substrate.

  • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Buffer Potassium Phosphate Buffer (pH 7.3) Mix Reaction Mixture Buffer->Mix NAD NAD+ NAD->Mix CoASH CoASH CoASH->Mix Thiolase 3-Ketoacyl-CoA Thiolase Thiolase->Mix Incubate Incubate at 37°C Mix->Incubate Add_Substrate Add 3-Hydroxyacyl-CoA & Dehydrogenase Incubate->Add_Substrate Spectrophotometer Monitor A340nm Add_Substrate->Spectrophotometer Calculate_V0 Calculate Initial Velocity (V0) Spectrophotometer->Calculate_V0 Vary_Substrate Repeat with Varying Substrate Concentrations Calculate_V0->Vary_Substrate Plot Plot V0 vs. [S] Vary_Substrate->Plot MM_Fit Michaelis-Menten Fit (Km, Vmax) Plot->MM_Fit

Figure 2. Experimental workflow for the coupled spectrophotometric assay.

Comparison with Alternative Acyl-CoA Derivatives

The provided quantitative data demonstrates that L-3-hydroxyacyl-CoA dehydrogenase exhibits a preference for medium-chain substrates (C8-C12), with 3-hydroxydecanoyl-CoA (C10) showing the highest maximal velocity.[1] The enzyme's affinity (indicated by a lower Km) is highest for longer-chain substrates (C12-C16).[1]

  • Even-Chain Alternatives (e.g., 3-Hydroxydodecanoyl-CoA - C12, 3-Hydroxytetradecanoyl-CoA - C14): These are common intermediates in the oxidation of prevalent dietary fatty acids. The enzyme displays high affinity and high activity towards these substrates, making them efficient sources of energy.

  • Shorter Odd-Chain Alternatives (e.g., 3-Hydroxyvaleryl-CoA - C5, 3-Heptanoyl-CoA - C7): While specific data for these is not in the provided table, the general trend suggests that the enzyme would have lower affinity (higher Km) and potentially lower maximal velocity for these shorter chains compared to the medium-chain substrates.

  • Longer Odd-Chain Alternatives (e.g., 3-Hydroxypentadecanoyl-CoA - C15): Based on the trend, it is expected that the enzyme would have a high affinity (low Km) for this substrate, similar to other long-chain derivatives, but a reduced maximal velocity compared to medium-chain substrates.

References

A Comparative Analysis of 3-Hydroxytridecanoyl-CoA and Its Synthetic Analogs in Modulating Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between endogenous molecules and their synthetic counterparts is crucial for therapeutic innovation. This guide provides a comparative overview of the known biological effects of 3-hydroxytridecanoyl-CoA, a naturally occurring medium-chain 3-hydroxy fatty acid, and its synthetic analogs. While direct comparative studies are limited, this document synthesizes available data on their roles in metabolic regulation and inflammation, details relevant experimental protocols, and visualizes key pathways to inform future research and drug development efforts.

Introduction to 3-Hydroxyacyl-CoAs

3-Hydroxyacyl-Coenzyme A (CoA) molecules are critical intermediates in fatty acid metabolism, primarily formed during the beta-oxidation of fatty acids within the mitochondria. The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a key step in energy production.[1] Deficiencies in this enzyme can lead to serious metabolic disorders, highlighting its importance in maintaining metabolic homeostasis.[2] Beyond their metabolic role, emerging evidence suggests that 3-hydroxy fatty acids and their derivatives possess diverse biological activities, including anti-inflammatory and antimicrobial properties.[3] This has spurred interest in the development of synthetic analogs to explore and potentially exploit these effects for therapeutic purposes.

Data Summary: A Comparative Look at Biological Activities

Compound ClassBiological EffectExperimental ModelKey Findings
3-Hydroxy Fatty Acids (Natural) Anti-inflammatory RAW264.7 murine macrophages3-Hydroxydecanoic acid inhibited LPS-induced expression of reactive oxygen species (ROS), TNF-α, cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[3]
Anti-allergic RBL-2H3 rat mast cells3-Hydroxydecanoic acid reduced degranulation and expression of histamine (B1213489) and β-hexosaminidase.[3]
Metabolic Regulation Mice lacking L-3-hydroxyacyl-CoA dehydrogenase (SCHAD)SCHAD deficiency is associated with lower body weight, reduced fat mass, and altered insulin (B600854) secretion, indicating a role for 3-hydroxyacyl-CoAs in energy balance.[4]
Synthetic Hydroxy Chalcone Analogs Anti-inflammatory In vitro COX assayA 4'-fluoro-2'-hydroxy-4-methoxychalcone showed high anti-inflammatory activity.
Antioxidant DPPH radical scavenging assayA 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone exhibited significant antioxidant activity.
Synthetic 3-Arylphthalide Derivatives Anti-inflammatory Bv.2 (microglia) and RAW 264.7 (macrophage) cells3-(2,4-dihydroxyphenyl)phthalide strongly inhibited nitric oxide (NO) production and reduced the expression of pro-inflammatory cytokines Il1b and Il6.[5]
Antioxidant ABTS assay3-(2,4-dihydroxyphenyl)phthalide showed better antioxidant activity than the Trolox standard.[5]

Key Signaling and Metabolic Pathways

The biological effects of 3-hydroxyacyl-CoAs and their analogs are intertwined with fundamental cellular pathways. Understanding these pathways is key to elucidating their mechanisms of action.

Mitochondrial Beta-Oxidation

This compound is an intermediate in the mitochondrial beta-oxidation of a 13-carbon fatty acid. This pathway is a major source of cellular energy.

Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase

Mitochondrial Beta-Oxidation Pathway
Inflammatory Signaling Pathway

The anti-inflammatory effects of 3-hydroxy fatty acids and their analogs likely involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, which leads to the production of pro-inflammatory cytokines.

Inflammatory_Signaling cluster_inhibition Potential Inhibition by 3-OH-Fatty Acids & Analogs LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB Inhibition_Point X NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes NF-κB translocates Cytokines Cytokines (TNF-α, IL-6) Prostaglandins (PGE2) Proinflammatory_Genes->Cytokines Inhibition_Point->NFkB_IkB

Potential Anti-inflammatory Mechanism

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cell Culture and Treatment for Anti-inflammatory Assays
  • Cell Lines: RAW264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages are commonly used.

  • Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound or its synthetic analogs for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Analysis: Supernatants are collected for cytokine analysis (ELISA), and cell lysates are prepared for protein (Western blot) or gene expression (RT-qPCR) analysis.

Measurement of Acyl-CoAs by Mass Spectrometry

A precise method for quantifying intracellular acyl-CoA levels is essential for studying their metabolic roles.

Acyl_CoA_Measurement_Workflow Start Tissue/Cell Sample Homogenization Homogenization in Methanol/Chloroform Start->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid Phase Extraction (SPE) Cleanup Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Quantification Data Quantification Analysis->Quantification

Workflow for Acyl-CoA Measurement

Synthesis of 3-Hydroxy Fatty Acid Analogs

The development of synthetic analogs is crucial for structure-activity relationship studies. Various synthetic routes have been explored to generate diverse 3-hydroxy fatty acids and their derivatives.[6][7]

A general synthetic approach often involves:

  • Asymmetric synthesis to establish the chiral center at the C3 position.

  • Chain elongation to achieve the desired carbon chain length.

  • Functional group manipulation to introduce different moieties for probing biological interactions.

Conclusion and Future Directions

While this compound and its related endogenous molecules show promise as modulators of metabolic and inflammatory processes, the field of their synthetic analogs is still developing. The available data suggests that synthetic modification of the 3-hydroxy fatty acid scaffold can lead to potent anti-inflammatory and antioxidant compounds. However, a significant gap exists in the literature regarding direct, head-to-head comparisons of these synthetic analogs with their natural counterparts.

Future research should focus on:

  • Systematic synthesis and screening of a library of this compound analogs with varied chain lengths, degrees of unsaturation, and functional group substitutions.

  • Direct comparative studies of the biological activities of these analogs against this compound in standardized in vitro and in vivo models.

  • Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this fascinating class of molecules.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.